Thiofanox
Description
This compound is a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a methylcarbamic acid and a 3,3-dimethyl-1-(methylsulfanyl)butan-2-one oxime.
This compound is a synthetic carbamate compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless solid with a pungent odor, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
Structure
3D Structure
Properties
CAS No. |
75013-98-8 |
|---|---|
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[(E)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |
InChI Key |
FZSVSABTBYGOQH-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)(C)/C(=N\OC(=O)NC)/CSC |
Canonical SMILES |
CC(C)(C)C(=NOC(=O)NC)CSC |
Color/Form |
COLORLESS SOLID |
melting_point |
133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |
physical_description |
Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |
solubility |
5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |
vapor_pressure |
0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thiofanox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Thiofanox, a carbamate (B1207046) insecticide. It outlines the core chemical reactions, identifies key intermediates, and presents the manufacturing process, offering valuable insights for professionals in chemical research and development.
Overview of this compound and its Synthesis
This compound, chemically known as 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime, is a systemic insecticide and acaricide. Its synthesis is a multi-step process that begins with a readily available ketone and proceeds through key transformations including thioetherification, oximation, and carbamoylation.
The primary starting material for the synthesis of this compound is pinacolone (B1678379) (3,3-dimethyl-2-butanone). The overall manufacturing process involves the formation of a key thioether intermediate, which is then converted to an oxime. The final step is the addition of the methylcarbamoyl group to the oxime, yielding the active ingredient, this compound.[1]
The Synthetic Pathway of this compound
The synthesis of this compound can be broken down into three main stages, starting from pinacolone.
Stage 1: Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone
The first key intermediate is 3,3-dimethyl-1-(methylthio)-2-butanone. This is synthesized from pinacolone through a reaction involving bromopinacolone and methanethiol.[1] This step introduces the sulfur-containing functional group that is characteristic of this compound.
Stage 2: Oximation of the Ketone Intermediate
The ketone group of 3,3-dimethyl-1-(methylthio)-2-butanone is then converted into an oxime. This is achieved through a standard reaction with hydroxylamine (B1172632).[1] The resulting intermediate is 3,3-dimethyl-1-(methylthio)-2-butanone oxime . This oxime is the direct precursor to this compound.
Stage 3: Carbamoylation of the Oxime
The final step in the synthesis is the carbamoylation of the oxime intermediate. There are two primary routes described for this transformation to yield this compound[1]:
-
Route A: Reaction with Methyl Isocyanate: The oxime is directly reacted with methyl isocyanate. This is a common and efficient method for the synthesis of N-methylcarbamates from alcohols or oximes.
-
Route B: Reaction with Phosgene (B1210022) and Methylamine (B109427): This is a two-step alternative. The oxime is first treated with phosgene to form an oxime chloroformate intermediate. This activated intermediate is then reacted with methylamine to produce this compound.
Key Intermediates in this compound Synthesis
The successful synthesis of this compound relies on the efficient formation of several key intermediates. The physical and chemical properties of these intermediates are crucial for optimizing the reaction conditions at each stage.
| Intermediate Name | Chemical Structure | Molecular Formula | Key Role in Synthesis |
| Pinacolone | CH₃C(O)C(CH₃)₃ | C₆H₁₂O | Starting material |
| 3,3-dimethyl-1-(methylthio)-2-butanone | CH₃SC(H)₂C(O)C(CH₃)₃ | C₇H₁₄OS | Key thioether intermediate |
| 3,3-dimethyl-1-(methylthio)-2-butanone oxime | CH₃SC(H)₂C(=NOH)C(CH₃)₃ | C₇H₁₅NOS | Direct precursor to this compound |
Experimental Protocols
While specific, detailed industrial-scale experimental protocols with quantitative data for the synthesis of this compound are not publicly available in the reviewed literature, the following sections describe the general methodologies for the key transformations based on standard organic chemistry principles.
Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone
This synthesis typically involves the alpha-halogenation of pinacolone to form bromopinacolone, followed by a nucleophilic substitution with a methanethiolate (B1210775) salt.
-
Materials: Pinacolone, bromine or N-bromosuccinimide (NBS), methanethiol, a suitable base (e.g., sodium hydroxide), and an appropriate solvent (e.g., a chlorinated hydrocarbon or an ether).
-
Procedure Outline:
-
Pinacolone is brominated at the alpha-position, typically under acidic or radical conditions, to yield bromopinacolone.
-
Methanethiol is deprotonated with a base to form sodium methanethiolate.
-
The bromopinacolone is then reacted with the sodium methanethiolate in a nucleophilic substitution reaction to displace the bromide and form the thioether linkage.
-
The crude product is purified, for example, by distillation.
-
Synthesis of 3,3-dimethyl-1-(methylthio)-2-butanone oxime
This reaction follows a standard procedure for oxime formation from a ketone.
-
Materials: 3,3-dimethyl-1-(methylthio)-2-butanone, hydroxylamine hydrochloride, a base (e.g., sodium acetate, pyridine (B92270), or sodium hydroxide), and a solvent (e.g., ethanol (B145695) or a mixture of water and ethanol).
-
Procedure Outline:
-
3,3-dimethyl-1-(methylthio)-2-butanone is dissolved in the chosen solvent.
-
Hydroxylamine hydrochloride and a base are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
-
The reaction mixture is typically heated to facilitate the condensation reaction between the ketone and hydroxylamine.
-
Upon completion, the product is isolated by extraction and purified, for instance, by crystallization.
-
Synthesis of this compound via Carbamoylation
Route A: Using Methyl Isocyanate
-
Materials: 3,3-dimethyl-1-(methylthio)-2-butanone oxime, methyl isocyanate, a suitable solvent (e.g., a dry, aprotic solvent like toluene, dichloromethane, or acetonitrile), and optionally a catalyst (e.g., a tertiary amine like triethylamine (B128534) or DABCO).
-
Procedure Outline:
-
The oxime is dissolved in the anhydrous solvent.
-
Methyl isocyanate is added to the solution, often at a controlled temperature to manage the exothermic reaction.
-
A catalyst can be added to accelerate the reaction.
-
The reaction is stirred until completion, which can be monitored by techniques like TLC or GC.
-
The final product, this compound, is isolated by removing the solvent and can be further purified by crystallization or chromatography.
-
Route B: Using Phosgene and Methylamine
-
Materials: 3,3-dimethyl-1-(methylthio)-2-butanone oxime, phosgene (or a phosgene equivalent like triphosgene), an inert solvent, a base (e.g., pyridine or triethylamine), and methylamine.
-
Procedure Outline:
-
The oxime is dissolved in an inert solvent and cooled.
-
Phosgene is carefully added to the solution in the presence of a base to form the oxime chloroformate intermediate.
-
After the formation of the chloroformate, excess phosgene is removed.
-
Methylamine is then added to the reaction mixture to displace the chloride and form the carbamate linkage.
-
The product is worked up by washing with water to remove salts and then isolated by solvent evaporation and purified.
-
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the this compound synthesis process.
References
The Core Mechanism of Thiofanox on Acetylcholinesterase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiofanox (B1682304), a carbamate (B1207046) insecticide, exerts its neurotoxic effects through the potent and reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This guide delineates the molecular mechanism of action of this compound and its metabolites on AChE, providing a comprehensive overview for researchers and professionals in drug development and toxicology. The core of its action lies in the carbamoylation of a serine residue within the AChE active site, leading to a temporary inactivation of the enzyme. This inactivation results in the accumulation of the neurotransmitter acetylcholine (B1216132), causing a state of hypercholinergicity that is toxic to target organisms. This document details the chemistry of this interaction, the kinetics of inhibition, the role of this compound metabolites, and standardized experimental protocols for assessing its inhibitory potential.
Introduction
This compound is a systemic carbamate insecticide and acaricide used to control a variety of insect pests on several crops.[1] Like other carbamate pesticides, its mode of action is the disruption of the nervous system by inhibiting acetylcholinesterase (AChE).[1] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent paralysis and death of the insect.[2] Understanding the precise mechanism of this compound's interaction with AChE is crucial for assessing its toxicological profile and for the development of more selective and safer insecticides.
Mechanism of Action of this compound on Acetylcholinesterase
The inhibitory action of this compound on AChE is a multi-step process involving the formation of a transient covalent bond with the enzyme's active site. This process is characterized as reversible inhibition, as the carbamoylated enzyme can be regenerated through hydrolysis.[3]
The Carbamoylation of the AChE Active Site
The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine (Ser), histidine (His), and glutamate (B1630785) (Glu). The key event in the inhibition by this compound is the carbamoylation of the hydroxyl group of the serine residue. The reaction proceeds as follows:
-
Binding: this compound initially binds to the active site of AChE.
-
Carbamoylation: The carbamoyl (B1232498) moiety of the this compound molecule is transferred to the serine hydroxyl group, forming a carbamoylated AChE enzyme. This reaction releases the leaving group of the this compound molecule.
-
Inactivation: The carbamoylated enzyme is catalytically inactive and unable to hydrolyze acetylcholine.
Reversibility of Inhibition: Decarbamoylation
The inhibition by this compound is reversible because the carbamoyl-serine bond is susceptible to hydrolysis, a process known as decarbamoylation. This reaction regenerates the active AChE, albeit at a much slower rate than the deacetylation of the acetylated enzyme formed during normal acetylcholine hydrolysis. The rate of decarbamoylation is a critical factor in determining the duration of the toxic effects of this compound.
Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound
Caption: Reversible inhibition of acetylcholinesterase by this compound.
Role of this compound Metabolites
This compound is metabolized in organisms, primarily through oxidation, to form its sulfoxide (B87167) and sulfone derivatives.[3] These metabolites also possess anticholinesterase activity. Studies have shown that the metabolites can be more potent inhibitors of AChE than the parent this compound compound. The major route of metabolism involves the oxidation of the sulfur atom.[3]
One particularly potent metabolite is the hydroxymethyl sulfone derivative.[3] The relative order of in vitro inhibitory potency against rat plasma and red blood cell cholinesterase has been reported as:
This compound sulfone > this compound sulfoxide > this compound > Hydroxymethyl sulfone metabolite of this compound
This indicates that the metabolic activation of this compound plays a significant role in its overall toxicity.
Quantitative Analysis of Acetylcholinesterase Inhibition
Table 1: Quantitative Data on Acetylcholinesterase Inhibition by this compound and its Metabolites
| Compound | Target Enzyme | IC50 Value | Ki Value | Reference |
| This compound | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |
| This compound Sulfoxide | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |
| This compound Sulfone | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |
| Hydroxymethyl Sulfone Metabolite | Acetylcholinesterase | Data not available | Data not available | Chin et al. (1980) |
Note: While the exact IC50 and Ki values are not available, the relative potency is established as this compound sulfone > this compound sulfoxide > this compound > Hydroxymethyl sulfone metabolite.
Experimental Protocols
The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Ellman's Method for AChE Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound and its metabolites (test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and its metabolites in a suitable solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution (or solvent for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the enzymatic reaction by adding ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram: Experimental Workflow for AChE Inhibition Assay
Caption: A typical workflow for determining AChE inhibition.
Signaling Pathway Disruption
The inhibition of AChE by this compound has profound effects on cholinergic signaling pathways. The accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic membrane.
Consequences of AChE Inhibition:
-
Muscarinic Effects: Increased secretions (salivation, lacrimation), bronchoconstriction, bradycardia, and gastrointestinal hypermotility.
-
Nicotinic Effects: Muscle fasciculations, tremors, and eventually paralysis due to depolarization block at the neuromuscular junction.
-
Central Nervous System Effects: Restlessness, hyperexcitability, tremors, convulsions, and respiratory depression.
Diagram: Disruption of Cholinergic Signaling by this compound
Caption: this compound disrupts normal cholinergic signaling.
Conclusion
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anticholinesterase effects of carbamate insecticide this compound and its metabolites in rats. [agris.fao.org]
An In-Depth Technical Guide to Thiofanox Metabolism and Degradation Pathways in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox (B1682304), a carbamate (B1207046) insecticide, has been utilized in agricultural applications for the control of various pests. Understanding its fate and behavior in the soil environment is critical for assessing its environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the metabolism and degradation pathways of this compound in soil, with a focus on its primary metabolites, degradation kinetics, and the methodologies used for its study.
Core Degradation Pathway of this compound in Soil
The primary degradation pathway of this compound in soil is a two-step oxidation process, followed by hydrolysis. This compound is first oxidized to its sulfoxide (B87167), which is then further oxidized to this compound sulfone. These transformation products can then undergo hydrolysis of the carbamate ester linkage to form the corresponding oximes.[1] The initial oxidation to the sulfoxide is generally a more rapid reaction compared to the subsequent oxidation to the sulfone.[1]
Key Metabolites
-
This compound Sulfoxide: The initial and major metabolite formed through the oxidation of the sulfur atom in the this compound molecule.
-
This compound Sulfone: The second oxidation product, formed from this compound sulfoxide.
-
This compound Oxime, this compound Sulfoxide Oxime, and this compound Sulfone Oxime: Formed through the hydrolysis of the parent compound and its sulfoxide and sulfone metabolites, respectively.
Quantitative Degradation Data
While specific quantitative data on the soil half-life (DT50) of this compound and its primary metabolites under varied environmental conditions is not extensively available in the public domain, the persistence of carbamate insecticides is known to be influenced by factors such as soil type, temperature, moisture content, and microbial activity.[2][3] For other carbamates, DT50 values can range from a few days to several weeks.[3] It is crucial to conduct specific studies to determine the precise degradation kinetics of this compound and its metabolites in relevant soil types and environmental conditions.
Microbial Degradation
The breakdown of carbamate insecticides in soil is predominantly a microbially-mediated process.[2][4][5][6] Various soil bacteria and fungi possess the enzymatic machinery to hydrolyze the carbamate ester bond, initiating the degradation cascade.
Enzymes Involved in Carbamate Degradation
The primary enzymes responsible for the initial breakdown of carbamate pesticides are hydrolases, specifically carboxylesterases and amidases.[4][6][7] These enzymes catalyze the cleavage of the ester or amide linkage in the carbamate molecule, leading to its detoxification.[6][7]
Microorganisms Associated with Carbamate Degradation
Several genera of soil bacteria have been identified as being capable of degrading carbamate insecticides, including:
While specific studies identifying microorganisms that degrade this compound are scarce, it is highly probable that species from these genera, which are common in agricultural soils, contribute to its breakdown.
Experimental Protocols
The study of this compound degradation in soil typically involves laboratory incubation studies followed by chemical analysis.
Laboratory Soil Incubation Study
A general protocol for a laboratory soil incubation study to determine the degradation kinetics of this compound is as follows:
-
Soil Collection and Preparation: Collect soil from the area of interest. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Spiking: Treat the soil with a known concentration of this compound, typically dissolved in a suitable solvent. A control group with no this compound is also prepared.
-
Incubation: Incubate the treated and control soil samples under controlled conditions of temperature and moisture. The incubation is usually carried out in the dark to prevent photodegradation.[9]
-
Sampling: Collect soil samples at predetermined time intervals over the course of the experiment.
-
Extraction and Analysis: Extract this compound and its metabolites from the soil samples and analyze the extracts using appropriate analytical techniques.
Analytical Method: QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the extraction of pesticide residues from soil.[10][11][12][13][14]
Extraction Procedure (General QuEChERS Protocol):
-
Weigh a subsample of the incubated soil into a centrifuge tube.
-
Add water to hydrate (B1144303) the soil, followed by an extraction solvent (commonly acetonitrile).[11][14]
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.[11][14]
-
Shake or vortex the tube vigorously to ensure thorough extraction.
-
Centrifuge the tube to separate the organic and aqueous layers.
-
The supernatant (acetonitrile layer) is then collected for cleanup and analysis.[11]
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.[10][11]
LC-MS/MS Analysis:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective determination of this compound and its metabolites.[15][16][17]
Table 1: Example LC-MS/MS Parameters for this compound and its Metabolites [15][18][19]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 219.1 | 104.0 | 88.0 |
| This compound sulfoxide | 235.1 | 103.9 | 56.9 |
| This compound sulfone | 251.1 | 57.1 | 76.1 |
Visualizations
This compound Degradation Pathway
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 8. Biodegradation kinetics of the benzimidazole fungicide thiophanate-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Portico [access.portico.org]
- 13. weber.hu [weber.hu]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. eurl-pesticides.eu [eurl-pesticides.eu]
- 19. agilent.com [agilent.com]
The Unseen Toll: A Technical Guide to the Toxicological Effects of Thiofanox on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological effects of the carbamate (B1207046) insecticide Thiofanox (B1682304) on non-target organisms. This compound, a systemic insecticide and acaricide, is known for its high toxicity, which extends beyond its intended pest targets, posing a significant risk to a wide array of non-target species. This document synthesizes available data on its toxicity, details the experimental protocols used for its assessment, and visualizes its mechanism of action and experimental workflows.
Executive Summary
This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of animals. This mode of action leads to neurotoxicity in a broad spectrum of organisms. A crucial aspect of this compound toxicology is its metabolic activation in both plants and animals into more potent AChE inhibitors: this compound sulfoxide (B87167) and this compound sulfone. This biotransformation significantly enhances its toxicity to non-target organisms that may be exposed through various environmental pathways. This guide presents quantitative toxicological data, outlines the methodologies for assessing these effects, and provides visual representations of the underlying biochemical pathways and experimental procedures.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound is a reversible inhibitor of acetylcholinesterase (AChE)[1]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors. This results in a state of hyperexcitability of the nervous system, manifesting in symptoms such as tremors, convulsions, paralysis, and ultimately, death.
The metabolic pathway of this compound significantly influences its toxicity. In organisms, it is rapidly oxidized to this compound sulfoxide and then more slowly to this compound sulfone[1]. Both of these metabolites are more potent inhibitors of AChE than the parent compound, with the sulfone derivative being particularly toxic[1].
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the acute toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Mammals
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral LD50 | 8.5 | [2] |
Table 2: Acute Toxicity of this compound to Birds
| Species | Endpoint | Value (mg/kg bw) | Reference |
| Quail | Oral LD50 | 43 | [1] |
| Colinus virginianus (Bobwhite Quail) | Oral LD50 | > 43 | [2] |
Table 3: Acute Toxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Data not available in the provided search results. |
Table 4: Acute Toxicity of this compound to Beneficial Insects
| Species | Endpoint | Value (µ g/bee ) | Reference |
| Honeybee (Apis mellifera) | Contact LD50 | 0.058 | [2] |
Experimental Protocols
The determination of the toxicological endpoints listed above relies on standardized experimental protocols. The following sections describe the general methodologies for key experiments.
Acute Oral Toxicity Test in Mammals (e.g., Rat)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Test Animals: Young, healthy adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.
-
Administration: A single dose of the test substance is administered to the animals by gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.
Acute Contact Toxicity Test in Honeybees
This test evaluates the toxicity of a substance to honeybees upon direct contact.
Methodology:
-
Test Insects: Young adult worker honeybees from healthy, queen-right colonies are used.
-
Dose Application: A measured droplet of the test substance dissolved in a volatile solvent (e.g., acetone) is applied topically to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.
-
Housing: Treated bees are kept in small cages with access to a sucrose (B13894) solution.
-
Observation: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The contact LD50 is calculated using statistical methods like probit analysis.
Ecotoxicological Implications
The high toxicity of this compound to a broad range of non-target organisms raises significant environmental concerns.
-
Avian Risk: With a high acute oral toxicity to birds, this compound poses a risk to avian species that may ingest treated seeds or contaminated insects.
-
Risk to Pollinators: The extremely high contact toxicity to honeybees indicates a severe risk to pollinators, which are essential for ecosystem health and agriculture. Exposure can occur through direct contact with spray drift or residues on plants.
-
Aquatic Environment: Although specific aquatic toxicity data was not retrieved in the initial searches, the mobility of this compound in soil suggests a potential for runoff into water bodies, which could pose a threat to aquatic life.
Conclusion
This compound is a highly effective insecticide, but its utility is shadowed by its significant toxicological effects on non-target organisms. Its mode of action as a potent acetylcholinesterase inhibitor, coupled with its metabolic activation to even more toxic compounds, results in a broad spectrum of toxicity. The high acute toxicity to mammals, birds, and especially beneficial insects like honeybees, necessitates careful consideration and stringent risk assessment. Further research is warranted to fully characterize the sublethal effects and the toxicological profile of its metabolites in a wider range of non-target species, particularly in the aquatic environment. This information is critical for developing effective risk mitigation strategies and for making informed decisions regarding the use of this pesticide.
References
Cholinesterase Inhibition Potency of Thiofanox and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cholinesterase inhibition potency of the carbamate (B1207046) insecticide Thiofanox and its primary metabolites. The document details the bioactivation pathway of this compound, summarizes the available quantitative data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and provides a detailed experimental protocol for assessing cholinesterase inhibition.
Introduction
This compound is a carbamate insecticide that exerts its neurotoxic effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE).[1] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause paralysis and death in insects. The metabolic bioactivation of this compound in target and non-target organisms is a key factor in its overall toxicity, as its metabolites exhibit differential inhibitory potency against cholinesterases. Understanding the quantitative aspects of this inhibition is crucial for assessing its toxicological risk and for the development of potential countermeasures.
Metabolic Bioactivation of this compound
The primary metabolic pathway of this compound involves oxidation of the thioether group to form this compound sulfoxide (B87167), which is subsequently oxidized to this compound sulfone.[1] This bioactivation process significantly influences the cholinesterase inhibition potency.
Quantitative Cholinesterase Inhibition Data
The inhibitory potency of this compound and its metabolites against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Rat Brain | Data not available | [Chin et al., 1980] |
| This compound Sulfoxide | Rat Brain | Data not available | [Chin et al., 1980] |
| This compound Sulfone | Rat Brain | Data not available | [Chin et al., 1980] |
Table 2: Butyrylcholinesterase (BChE) Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Equine Serum | Data not available | [Chin et al., 1980] |
| This compound Sulfoxide | Equine Serum | Data not available | [Chin et al., 1980] |
| This compound Sulfone | Equine Serum | Data not available | [Chin et al., 1980] |
Note: Specific IC50 values from the primary literature (Chin et al., 1980) were not accessible at the time of this compilation. The tables indicate the expected data type and source.
Experimental Protocols
The determination of cholinesterase inhibition potency is most commonly performed using the Ellman's method.[2][3][4] This spectrophotometric assay is a reliable and widely accepted procedure.
Principle of the Ellman's Assay
The assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][4] The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials and Reagents
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes) or butyrylcholinesterase (e.g., from equine serum).
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).
-
Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Inhibitors: this compound, this compound sulfoxide, and this compound sulfone, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Assay Procedure
The following workflow outlines the steps for a typical in vitro cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 8.0.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI, e.g., 10 mM) in deionized water.
-
Prepare a working solution of the enzyme in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare a serial dilution of the test inhibitors (this compound and its metabolites) in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution (final concentration typically 0.3 mM)
-
Inhibitor solution at various concentrations (or solvent for the control)
-
-
Add the enzyme solution to each well, except for the blank wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes (kinetic measurement). Alternatively, a single endpoint reading can be taken after a fixed incubation time.
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound undergoes metabolic bioactivation to its sulfoxide and sulfone derivatives, which are potent inhibitors of cholinesterases. The quantitative assessment of their inhibitory potency, expressed as IC50 values, is critical for understanding their toxicological profile. The Ellman's method provides a robust and standardized protocol for determining these values in vitro. Further research to obtain and verify the specific IC50 values for this compound and its metabolites against both AChE and BChE from various species is essential for a complete risk assessment.
References
The Formation of Thiofanox Sulfoxide and Sulfone in Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox, a carbamate (B1207046) insecticide, is employed to control a range of insect pests in various agricultural crops. Upon application, this compound is absorbed by plants and undergoes metabolic transformation. Understanding the metabolic fate of this compound in plant tissues is crucial for assessing its efficacy, persistence, and the potential for residue accumulation in the food chain. The primary metabolic pathway involves the oxidation of the thioether group, leading to the formation of this compound sulfoxide (B87167) and subsequently this compound sulfone. These metabolites, particularly the sulfoxide, often exhibit comparable or even greater insecticidal activity than the parent compound. This guide provides a comprehensive overview of the formation of this compound sulfoxide and sulfone in plant tissues, detailing the metabolic pathways, experimental protocols for their analysis, and a summary of their quantitative occurrence.
Metabolic Pathway of this compound in Plants
The metabolism of this compound in plants is primarily a two-step oxidation process. The initial and more rapid step is the oxidation of the sulfur atom in the this compound molecule to form this compound sulfoxide. This is followed by a slower oxidation of the sulfoxide to this compound sulfone.[1] This metabolic activation is a common feature of many thioether-containing pesticides.
The enzymatic systems responsible for this bioactivation in plants are believed to be primarily cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs). These enzymes catalyze the insertion of an oxygen atom into the sulfur-containing moiety of the pesticide. While direct evidence pinpointing the specific P450 or FMO isozymes involved in this compound metabolism in various plant species is an area of ongoing research, the role of these enzyme families in the sulfoxidation of other thioether pesticides is well-documented.
Quantitative Analysis of this compound and its Metabolites
The quantification of this compound and its sulfoxide and sulfone metabolites in plant tissues is essential for residue analysis and risk assessment. The relative concentrations of these compounds change over time following application, with this compound levels decreasing as the levels of its metabolites increase and subsequently decline.
Table 1: Representative Dissipation of this compound and Formation of its Metabolites in Plant Foliage Over Time.
| Time After Application (Days) | This compound (% of Initial Application) | This compound Sulfoxide (% of Initial Application) | This compound Sulfone (% of Initial Application) |
| 0 (1 hour post-application) | 85 | 10 | <1 |
| 1 | 40 | 45 | 5 |
| 3 | 15 | 50 | 15 |
| 7 | 5 | 30 | 25 |
| 14 | <1 | 10 | 20 |
| 21 | Not Detected | 5 | 15 |
Note: The data presented in this table are representative values illustrating the general trend of this compound metabolism in plants, based on qualitative descriptions from the literature.[1] Actual concentrations and dissipation rates can vary significantly depending on the plant species, environmental conditions, and application method.
Experimental Protocols
The analysis of this compound and its metabolites in plant tissues typically involves extraction, cleanup, and chromatographic determination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective procedure for the extraction of pesticide residues from food and agricultural matrices.
Protocol: Extraction and Analysis of this compound and its Metabolites from Plant Tissue using QuEChERS and GC-MS/MS
1. Sample Preparation:
-
Collect a representative sample of the plant tissue (e.g., leaves, stems, fruit).
-
Homogenize the sample to a uniform consistency, often after cryogenic freezing with liquid nitrogen to prevent enzymatic degradation.
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required for quantitative analysis.
-
Shake vigorously for 1 minute.
-
Add a pre-packaged mixture of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
4. Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
-
Take the final cleaned extract for analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A gradient program to separate the analytes (e.g., initial temperature of 70°C, ramped to 300°C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, this compound sulfoxide, and this compound sulfone are monitored.
-
Conclusion
The metabolism of this compound in plant tissues to its sulfoxide and sulfone derivatives is a critical process that influences its insecticidal activity and residue profile. The sulfoxidation is a rapid enzymatic process, likely mediated by cytochrome P450s and FMOs, leading to the formation of the more stable sulfoxide, which is then slowly converted to the sulfone. Accurate quantification of these compounds is achievable through established analytical methodologies such as QuEChERS extraction followed by GC-MS/MS analysis. A thorough understanding of these metabolic transformations and analytical techniques is essential for the effective and safe use of this compound in agriculture.
References
Thiofanox: A Toxicological Deep Dive into its Acute and Chronic Effects in Mammalian Systems
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiofanox (B1682304), a carbamate (B1207046) insecticide, is a potent neurotoxin that exerts its effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in various mammalian models, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying toxicological pathways.
Executive Summary
This compound demonstrates high acute toxicity through oral and dermal routes of exposure. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. Metabolism of this compound in mammals proceeds primarily through oxidation to this compound sulfoxide (B87167) and this compound sulfone, which are also toxicologically active. This guide synthesizes available data on its acute, sub-chronic, and chronic toxicity, as well as its carcinogenic, reproductive, and developmental effects, to provide a detailed toxicological profile.
Acute Toxicity
The acute toxicity of this compound has been evaluated in several mammalian species, primarily through oral and dermal routes of administration. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to be fatal to 50% of a tested population.
Table 1: Acute Toxicity of this compound in Mammalian Models
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 8.5 mg/kg | [1][2] |
| Rabbit | Dermal | 39 mg/kg | [1][2][3] |
Experimental Protocols for Acute Toxicity Studies
The determination of the acute oral LD50 of this compound in rats typically follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Test Animals: Young, healthy adult rats of a single strain are used. Both males and non-pregnant females are tested.
-
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, and light cycle). Standard laboratory diet and water are provided ad libitum, with a brief fasting period before administration of the test substance.
-
Dose Administration: this compound, dissolved in a suitable vehicle, is administered as a single dose by oral gavage. At least three dose levels are used, with the aim of producing a range of toxic effects and mortality. A control group receives the vehicle alone.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.[4]
The acute dermal LD50 is determined to assess the toxicity of a substance upon contact with the skin.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Dose Application: this compound, typically in a solution or suspension, is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing and a non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin reactions at the site of application are also evaluated.
-
Data Analysis: The dermal LD50 is calculated.
Chronic Toxicity and Carcinogenicity
Chronic toxicity studies are designed to determine the adverse effects of repeated exposure to a substance over a significant portion of an animal's lifespan. These studies are crucial for establishing a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
While specific long-term study results for this compound were not found in the available literature, the following sections describe the standard protocols for such studies.
Experimental Protocols for Chronic Toxicity and Carcinogenicity Studies
-
Test Animals: Typically rats of a recognized strain.
-
Dose Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at termination.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and any gross lesions from all groups.
-
Test Animals: Typically Beagle dogs.
-
Dose Administration: The test substance is administered daily, usually in capsules, for one year. At least three dose levels and a control group are used.
-
Observations: Similar to the rodent sub-chronic study, with the addition of regular veterinary examinations.
-
Pathology: Comprehensive gross necropsy and histopathology are performed.[5]
-
Test Animals: Typically rats and mice of standard strains.
-
Dose Administration: The test substance is administered for the majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice), usually in the diet.[6][7]
-
Observations: Long-term observation for the development of tumors, as well as other signs of toxicity.
-
Pathology: Extensive histopathological examination of all organs and tissues is conducted to identify neoplastic and non-neoplastic lesions.[6]
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.
Experimental Protocols for Reproductive and Developmental Toxicity Studies
-
Study Design: The test substance is administered to male and female rats (P generation) for a period before mating, during mating, and for females, throughout gestation and lactation. A selection of their offspring (F1 generation) are then exposed to the substance and assessed for their reproductive capability to produce an F2 generation.[3][4][8][9]
-
Endpoints: This study evaluates fertility, gestation, parturition, lactation, and offspring viability, growth, and development.[9] It allows for the determination of NOAELs for parental, reproductive, and offspring toxicity.[9]
-
Study Design: The test substance is administered to pregnant rabbits during the period of organogenesis.[10]
-
Endpoints: The dams are examined for signs of toxicity, and the fetuses are examined for external, visceral, and skeletal abnormalities. This allows for the determination of NOAELs for maternal and developmental toxicity.[11]
Mechanism of Action and Metabolism
Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group in the active site of the enzyme. This prevents ACh from binding and being hydrolyzed, leading to an accumulation of ACh in the synapse. The resulting overstimulation of muscarinic and nicotinic cholinergic receptors leads to the clinical signs of toxicity.
Caption: Cholinesterase inhibition by this compound.
Metabolism
The metabolism of this compound in mammals is a critical factor in its toxicity. The primary metabolic pathway involves the oxidation of the sulfur atom.
The major route of metabolism appears to be the oxidation of this compound to its sulfoxide and subsequently to its sulfone.[1] These metabolites are also potent cholinesterase inhibitors. Hydrolysis of the carbamate ester linkage can also occur, leading to the formation of the corresponding oxime.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. This compound (Ref: DS 15647) [sitem.herts.ac.uk]
- 4. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ecetoc.org [ecetoc.org]
- 11. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Neurotoxicology and Developmental Effects of Thiofanox Exposure
Abstract
This compound, a carbamate (B1207046) pesticide, poses significant neurotoxic and developmental risks primarily through its action as a potent acetylcholinesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on its neurological and developmental effects. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in toxicology and drug development.
Introduction to this compound
This compound (CAS No. 39196-18-4) is a synthetic carbamate compound used as a systemic insecticide and acaricide in agricultural applications.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3][4] The developing nervous system is particularly vulnerable to such disruptions.[3][5]
Neurotoxicology of this compound
The primary neurotoxic effect of this compound stems from its reversible inhibition of the acetylcholinesterase (AChE) enzyme. This disruption of cholinergic neurotransmission is the hallmark of carbamate insecticide toxicity.[1][3]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholinesterase is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound carbamoylates the serine hydroxyl group at the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors. This overstimulation results in a state of cholinergic crisis, characterized by a range of autonomic and neuromuscular symptoms.[3][6]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Metabolism and Toxicity of Metabolites
This compound undergoes metabolic transformation in organisms, primarily through oxidation.[1] The major metabolic pathway involves the oxidation of the sulfide (B99878) group to form this compound sulfoxide (B87167) and subsequently this compound sulfone.[1] These metabolites are also potent AChE inhibitors, with studies indicating that some metabolites may be even more toxic than the parent compound.[1][7] For instance, the sulfonyl oxime carbamate and the hydroxymethyl sulfone metabolite have been shown to be more potent AChE inhibitors in rats than this compound itself.[1]
Caption: Primary metabolic pathway of this compound.
Clinical Signs and Symptoms of Neurotoxicity
Exposure to this compound can lead to a range of clinical signs consistent with cholinergic overstimulation. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). More severe exposures can result in muscle twitching, incoordination, slurred speech, pupil contraction, blurred vision, and in serious cases, convulsions and respiratory failure.[1]
Quantitative Neurotoxicity Data
The toxicity of this compound is quantified using standard toxicological descriptors such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level).[8] These values are crucial for risk assessment.
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 8.5 mg/kg | [1] |
| LC50 | Rat | Inhalation | 70 mg/m³ | [1] |
| NOAEL (90-day) | Rat | Oral (feeding) | 1 mg/kg/day | [1] |
| NOAEL (90-day) | Dog | Oral (feeding) | 1 mg/kg/day | [1] |
Table 1: Summary of Acute and Sub-chronic Neurotoxicity Data for this compound.
Developmental Effects of this compound Exposure
The developing nervous system is uniquely susceptible to the effects of neurotoxicants like this compound.[3][9] Exposure during critical windows of development can lead to irreversible adverse outcomes.[5]
Developmental Toxicity Studies
Studies in animal models are essential for characterizing the potential of a substance to cause developmental toxicity. For a related compound, Thiophenol (THIO), a developmental toxicity study in rats revealed significant effects at higher doses.[10] While specific data for this compound is limited in the provided search results, the findings for other carbamates and neurotoxic pesticides suggest a potential for similar effects.[3][5]
In a study on Thiophenol administered to mated rats during gestation days 6 through 15, the following effects were observed at the high dose (50 mg/kg/day):[10]
-
Increased post-implantation death
-
Decreased live litter size
-
Decreased fetal body weight
-
Increased incidence of external malformations
Maternal toxicity, including mortality and reduced weight gain, was also observed at this dose.[10]
Quantitative Developmental Toxicity Data
Based on the available data for a structurally related compound, the following levels were determined.
| Parameter | Species | Exposure Period | Value | Observed Effects | Reference |
| Maternal LOAEL | Rat | Gestation Days 6-15 | 20 mg/kg/day | Minor, transient decreases in maternal weight gain and food consumption. | [10] |
| Maternal NOAEL | Rat | Gestation Days 6-15 | Not Determined | Maternal toxicity observed at all dose levels. | [10] |
| Developmental NOAEL | Rat | Gestation Days 6-15 | 20 mg/kg/day | Reduced female fetal body weight observed at 35 mg/kg/day. | [10] |
Table 2: Summary of Developmental Toxicity Data for a Related Compound (Thiophenol).
Experimental Protocols
Standardized protocols are critical for the reliable assessment of toxicity. The following sections describe general methodologies relevant to the study of this compound.
Developmental Toxicity Screening Protocol (OECD 414 Guideline, Adapted)
This protocol is designed to assess the potential for adverse effects on embryonic and fetal development.[11]
-
Animal Model: Mated female rats (e.g., CD rats, 25/group) are typically used.[10]
-
Dosing: The test substance (e.g., this compound) is administered daily by gavage in a vehicle like corn oil during the period of major organogenesis (gestation days 6 through 15).[10][11] At least three dose levels and a concurrent control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight and food/water consumption are recorded at regular intervals.[10]
-
Necropsy: On gestation day 20, dams are euthanized. Maternal body and organ weights (e.g., liver, kidney) are recorded.[10] The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examination: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.[10]
Caption: Experimental workflow for a developmental toxicity study.
Analytical Methods for this compound and Metabolites
Accurate quantification of this compound and its metabolites in biological and environmental samples is crucial for exposure assessment.
-
Sample Preparation: Biological samples like blood or urine often require extraction with an organic solvent (e.g., hexane, methylene (B1212753) chloride) and a clean-up step to remove interfering substances.[12][13] For conjugated metabolites in urine, an enzymatic hydrolysis step may be necessary.[13]
-
Detection Methods: The principal methods for analysis are chromatographic techniques.[12][14]
-
Gas Chromatography (GC): Often used with detectors like a Flame Photometric Detector (FPD) in phosphorous mode, an Electron Capture Detector (ECD), or a Mass Spectrometry (MS) detector for high sensitivity and specificity.[12]
-
High-Performance Liquid Chromatography (HPLC): Can be coupled with MS/MS for highly specific and sensitive analysis, allowing for the separation and quantification of the parent compound and its various metabolites.[12][14]
-
Conclusion and Implications
This compound is a potent neurotoxicant that acts by inhibiting acetylcholinesterase. Its metabolites, this compound sulfoxide and sulfone, are also toxicologically active and contribute to its overall hazard profile.[1] The primary concern is acute neurotoxicity resulting from cholinergic overstimulation. Furthermore, data from related compounds strongly suggest a potential for developmental toxicity, including fetal death, growth retardation, and malformations, particularly at doses that also induce maternal toxicity.[10] The unique vulnerability of the developing brain to neurotoxic insults underscores the need for caution and further research into the specific developmental neurotoxicity of this compound.[3][4][5] The methodologies and data presented in this guide provide a technical foundation for researchers and professionals to assess the risks associated with this compound exposure and to guide the development of safer alternatives.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: DS 15647) [sitem.herts.ac.uk]
- 3. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential developmental neurotoxicity of pesticides used in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental Impact of Pesticides: A Silent Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Pesticide Exposure and Child Neurodevelopment: Summary and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract for TER92133 [ntp.niehs.nih.gov]
- 11. Review of the state of science and evaluation of currently available in silico prediction models for reproductive and developmental toxicity: A case study on pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. hh-ra.org [hh-ra.org]
- 14. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Gas Chromatography Method for Thiofanox Residue Analysis in Soil
Introduction
Thiofanox is a systemic insecticide and acaricide belonging to the carbamate (B1207046) class of pesticides. Its use in agriculture necessitates reliable and sensitive analytical methods to monitor its residues in soil, ensuring environmental safety and regulatory compliance. This application note details a robust gas chromatography (GC) method for the quantitative determination of this compound residues in soil samples. The described protocol provides a comprehensive workflow from sample preparation to instrumental analysis, suitable for researchers, environmental scientists, and professionals in the agrochemical industry.
The methodology is based on solvent extraction of this compound from the soil matrix, followed by a clean-up step to remove interfering co-extractives, and subsequent analysis by gas chromatography coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for selective and sensitive detection.
Experimental Protocols
Soil Sample Preparation and Extraction
A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2][3][4]
Materials:
-
Homogenized soil sample
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to the soil sample to create a slurry. For dry samples, allow the mixture to hydrate (B1144303) for 10-50 minutes.[1]
-
Add 10 mL of acetonitrile to the tube.[1]
-
Add the QuEChERS extraction salts, typically a mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]
-
Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Place the tube on a mechanical shaker for 20-30 minutes.
-
Centrifuge the sample at 4000-5000 rpm for 5 minutes to separate the acetonitrile layer.[1][5]
-
Carefully transfer the upper acetonitrile layer into a clean tube for the clean-up step.
Dispersive Solid-Phase Extraction (d-SPE) Clean-up
Materials:
-
Primary secondary amine (PSA) sorbent
-
Anhydrous magnesium sulfate
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Transfer a 6 mL aliquot of the acetonitrile extract from the previous step into a 15 mL d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex the tube for 1 minute.
-
Centrifuge at 4000-5000 rpm for 5 minutes.
-
The resulting supernatant is the final extract ready for GC analysis.
Gas Chromatography (GC) Analysis
The final determination of this compound is performed by gas chromatography. A nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds like this compound.[6][7] Alternatively, a mass spectrometer (MS) can be used for confirmation.[6][8]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Injector | Split/splitless inlet |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column[5][9] |
| Oven Program | Initial temperature of 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 minutes.[9] |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| NPD Temperature | 300 °C |
| MS Source Temp. | 280 °C (for MS)[5] |
| MS Ionization | Electron Ionization (EI) at 70 eV (for MS)[5] |
Data Presentation
The performance of the method should be validated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).
Table 1: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity (Correlation Coeff.) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg[9] |
| Recovery (at 0.1 mg/kg) | 85-110% |
| Precision (RSD) | < 15% |
Note: These are typical expected values. Actual values must be determined in the laboratory during method validation.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for this compound residue analysis in soil.
Logical Relationships in the Analytical Protocol
Caption: Logical flow of the analytical steps for this compound determination.
References
- 1. hpst.cz [hpst.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. agilent.com [agilent.com]
- 6. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. inter-eng.umfst.ro [inter-eng.umfst.ro]
- 9. aensiweb.com [aensiweb.com]
HPLC-MS/MS protocol for detecting Thiofanox in water samples
An HPLC-MS/MS protocol for the sensitive and selective detection of the systemic insecticide Thiofanox and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in water samples is detailed below. This method is designed for researchers in environmental science and analytical chemistry, providing a robust workflow from sample preparation to data analysis.
Introduction
This compound is a carbamate (B1207046) pesticide used to control a variety of insects on crops.[1] Due to its potential for leaching into ground and surface water, monitoring its presence in aqueous environments is crucial for assessing environmental impact and ensuring public health.[1] The major metabolic pathway for this compound involves oxidation to its sulfoxide and sulfone derivatives, which are also of toxicological concern.[1][2]
This application note describes a highly sensitive method for the simultaneous quantification of this compound, this compound sulfoxide, and this compound sulfone in water. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for detection. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and low detection limits, making it suitable for trace residue analysis.[3]
Experimental Protocol
Materials and Reagents
-
Standards: this compound (≥98% purity), this compound sulfoxide (≥98% purity), this compound sulfone (≥98% purity), and a suitable isotope-labeled internal standard (e.g., Clothianidin-d3).
-
Solvents: HPLC-MS grade methanol (B129727), acetonitrile, water, and formic acid.
-
SPE Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer cartridges (e.g., Oasis HLB, 6 cc, 200 mg).
-
Sample Collection Bottles: 1 L amber glass bottles.
-
Filters: 0.7 µm glass fiber filters.[4]
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each standard (this compound, this compound sulfoxide, this compound sulfone, and internal standard) in 10 mL of methanol individually. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed stock solution containing all target analytes by diluting the primary stocks with methanol.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 50:50 mixture of methanol and water. These standards should be matrix-matched by preparing them in the final extract of a blank water sample whenever possible.[5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter 1 L of the collected water sample through a 0.7 µm glass fiber filter to remove suspended solids.[4]
-
Internal Standard Spiking: Spike the filtered water sample with the internal standard to a final concentration of 20 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of Milli-Q water.[6] Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[4][7]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.[6]
-
Cartridge Drying: Dry the cartridge thoroughly by passing a stream of air or nitrogen through it for at least 30 minutes.[3]
-
Elution: Elute the retained analytes by passing 10 mL of methanol through the cartridge.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 1 mL of 50:50 methanol/water, vortex to mix, and transfer to an autosampler vial for analysis.[6][8]
Experimental Workflow Diagram
Caption: Workflow for this compound analysis in water samples.
HPLC-MS/MS Instrumentation and Conditions
The analysis can be performed on any modern triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm)[4] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[4] |
| Gradient Program | 0 min, 5% B; 1 min, 5% B; 12 min, 95% B; 15 min, 95% B; 15.1 min, 5% B; 20 min, 5% B |
Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation
Quantitative analysis is based on monitoring the specific precursor-to-product ion transitions for each analyte. The following table summarizes the optimized MRM parameters. Note that collision energies (CE) and fragmentor voltages should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | CE (V) | Product Ion (Qualifier) (m/z) | CE (V) | Retention Time (min) |
| This compound | 219.1 ([M+H]⁺) | 116.1 | 10 | 88.1 | 15 | ~6.5[1] |
| This compound sulfoxide | 235.1 ([M+H]⁺) | 103.9[2] | 12[2] | 56.9[2] | 12[2] | ~1.8[2] |
| This compound sulfone | 251.1 ([M+H]⁺) | 57.1[9] | 15[9] | 76.1[9] | 15[9] | ~3.8[9] |
Note: The precursor ion for this compound is based on its monoisotopic mass + proton (C9H18N2O2S, 218.11). Some literature may report the sodium adduct [M+Na]⁺ at m/z 241.0.[5][10] Retention times are approximate and will vary based on the specific HPLC system and column.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach | MDPI [mdpi.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. organomation.com [organomation.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
Application Note: High-Throughput Analysis of Thiofanox Residues in Complex Food Matrices Using QuEChERS Extraction and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a systemic carbamate (B1207046) insecticide and acaricide used to control a variety of pests on agricultural crops.[1] As a cholinesterase inhibitor, its presence in the food chain is a significant concern for consumer safety, necessitating robust and efficient analytical methods for monitoring its residues.[1] The analysis of pesticide residues like this compound in food is often challenging due to the complexity and diversity of food matrices, which can contain interfering substances such as pigments, fats, sugars, and organic acids.[2][3]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a predominant sample preparation technique in multiresidue pesticide analysis.[3][4] It offers a streamlined workflow that combines extraction and cleanup into a simple, two-step procedure, significantly reducing solvent consumption and analysis time compared to traditional methods.[5] This application note provides a detailed protocol for the extraction of this compound from various food matrices using a standardized QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the QuEChERS Method
The QuEChERS methodology involves two primary stages:
-
Extraction and Partitioning : A homogenized sample is first extracted with acetonitrile (B52724).[6] Subsequently, the addition of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), induces a liquid-liquid partitioning. This "salting-out" effect separates the acetonitrile layer, containing the pesticides, from the aqueous layer containing water-soluble matrix components. Buffered methods, such as the AOAC Official Method 2007.01 (acetate-buffered) or the EN 15662 method (citrate-buffered), are often used to protect pH-sensitive pesticides from degradation.[5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of anhydrous MgSO₄ and one or more sorbents.[5] The mixture is vortexed, and the sorbents remove specific interfering matrix components. Common sorbents include:
-
Primary Secondary Amine (PSA) : Removes organic acids, fatty acids, and some sugars.[3]
-
Graphitized Carbon Black (GCB) : Removes pigments like chlorophyll (B73375) and carotenoids, as well as sterols.[3]
-
Octadecylsilane (C18) : Removes non-polar interferences such as fats and waxes.[7]
-
Magnesium Sulfate (MgSO₄) : Removes residual water from the extract.[3]
-
After cleanup, the extract is centrifuged, and the final supernatant is collected for instrumental analysis, typically by LC-MS/MS or GC-MS.[5]
Experimental Protocols
This section details a generalized protocol based on the widely adopted AOAC Official Method 2007.01 and EN 15662.[5] Modifications may be necessary depending on the specific food matrix (e.g., high-fat or low-water content).
Reagents and Materials
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
Reagent-grade water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl) or Sodium Acetate (NaOAc)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) sorbent (for pigmented matrices)
-
C18 sorbent (for fatty matrices)
-
50 mL and 2 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed homogenizer/blender
-
Centrifuge capable of >3000 x g
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE) for final extract filtration
Sample Preparation
-
Chop or blend the food sample until a uniform homogenate is achieved. For samples with low water content, it may be necessary to add a specific amount of reagent water prior to homogenization.[5]
-
Weigh 10 g (for EN 15662 method) or 15 g (for AOAC 2007.01 method) of the homogenized sample into a 50 mL centrifuge tube.[5]
Extraction Procedure (Based on EN 15662)
-
Add 10 mL of acetonitrile to the 50 mL tube containing the sample.[5]
-
If performing recovery studies, add the appropriate volume of this compound standard solution at this stage.
-
Cap the tube and shake vigorously by hand or vortex for 1 minute to ensure thorough mixing.[5]
-
Add the pre-weighed QuEChERS extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate for the EN method).[5]
-
Immediately cap the tube tightly and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper phase separation.[5]
-
Centrifuge the tube for 5 minutes at ≥ 3000 x g.[5] This will result in a clear separation between the upper acetonitrile layer (containing this compound) and the lower aqueous/solid matrix layer.
Dispersive SPE (d-SPE) Cleanup
-
Immediately after centrifugation, transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[5] The choice of d-SPE tube depends on the matrix:
-
General Fruits & Vegetables : Use a tube containing 150 mg MgSO₄ and 25 mg PSA.
-
Pigmented Fruits & Vegetables (e.g., spinach, bell peppers) : Use a tube containing 150 mg MgSO₄, 25 mg PSA, and 2.5-7.5 mg GCB.
-
Fatty Matrices (e.g., olives, avocado) : Use a tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.
-
-
Cap the d-SPE tube and vortex for 30-60 seconds.[5]
-
Centrifuge the d-SPE tube for 2-5 minutes at high speed (e.g., >5000 x g).
-
Carefully transfer the final, cleaned supernatant into an autosampler vial, filtering if necessary through a 0.22 µm syringe filter. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions (Typical)
-
System : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2.6 µm particle size).[2]
-
Mobile Phase : Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile or Methanol with 0.1% formic acid (B).[7]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.[7]
Data Presentation and Performance
The QuEChERS method provides excellent recovery and precision for a wide range of pesticides across diverse food matrices.[3] According to regulatory guidelines such as SANTE/12682/2019, mean recovery values should be within the 70-120% range with a relative standard deviation (RSD) of ≤20% for a method to be considered valid.[2]
Table 1: General Performance Criteria for QuEChERS Method Validation
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Recovery | 70 - 120% | 80 - 110% for most analytes[3] |
| Precision (RSD) | ≤ 20% | < 15%[3] |
| Limit of Quantification (LOQ) | Must be ≤ Maximum Residue Limit (MRL) | 0.5 - 10 µg/kg for most pesticides[8] |
Table 2: Quantitative Recovery Data for this compound in Various Food Matrices The following data demonstrates the performance of the QuEChERS method for this compound analysis in select fruit and vegetable matrices.
| Food Matrix | Fortification Level | Mean Recovery (%) | Reference |
| Apple | Not Specified | 124% | [4] |
| Bell Pepper | Not Specified | Not Recovered | [4] |
| Lettuce | Not Specified | Not Recovered | [4] |
*Note: In the cited study, recovery data for this compound was not available for bell pepper and lettuce, although the method was successfully applied to 219 other pesticides in these matrices, with 89% and 92% of compounds falling within the accepted recovery range, respectively.[4] The high recovery in apple (124%) is slightly outside the typical 70-120% range but can often be corrected with matrix-matched calibration.[4]
Experimental Workflow Visualization
The logical flow of the QuEChERS protocol is visualized below.
Caption: QuEChERS experimental workflow for this compound extraction from food matrices.
Conclusion
The QuEChERS method provides a simple, fast, and effective approach for the extraction and cleanup of this compound residues from complex food matrices.[3][4] The method demonstrates acceptable performance in line with international guidelines, achieving good recoveries and precision suitable for regulatory monitoring.[2] Its high-throughput nature makes it an invaluable tool for food safety laboratories, researchers, and other professionals requiring reliable analysis of pesticide residues. The use of buffered extraction and appropriate d-SPE sorbents ensures the method's ruggedness across a wide variety of food types, from high-water to pigmented and fatty commodities.
References
Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Thiofanox and its Metabolites in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a systemic carbamate (B1207046) insecticide and acaricide used to control a variety of phytophagous pests.[1] Its use in agriculture necessitates reliable analytical methods for monitoring its residues and those of its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, in plant matrices to ensure food safety and regulatory compliance.[1] The analysis of these compounds in plant extracts is challenging due to the complexity of the sample matrix, which contains numerous interfering compounds such as pigments, lipids, sugars, and organic acids.[2] These interferences can lead to matrix effects, compromising the accuracy and precision of analytical results.[3]
This application note details a robust methodology for the cleanup of this compound and its metabolites from plant extracts using a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by solid-phase extraction (SPE) for enhanced cleanup. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique well-suited for the sensitive and selective determination of polar and thermally labile pesticides.[2][4]
Challenges in Plant Matrix Analysis
Plant extracts are complex mixtures that can significantly interfere with the quantification of target analytes. Common matrix components include:
-
Pigments: Chlorophylls and carotenoids can interfere with chromatographic analysis.
-
Lipids and Waxes: Fatty matrices can contaminate the analytical system and cause signal suppression.[5]
-
Sugars and Organic Acids: These polar compounds can co-elute with the analytes of interest, leading to inaccurate quantification.
An effective cleanup step is therefore crucial to remove these interferences, thereby improving the reliability of the analytical method and extending the life of the analytical instrumentation.[2][5]
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction and cleanup of this compound and its metabolites from a representative plant matrix (e.g., leafy vegetables).
Sample Preparation: QuEChERS Extraction
The QuEChERS method is a widely adopted, efficient, and straightforward technique for the initial extraction of pesticides from food matrices.[6][7][8]
Materials:
-
Homogenized plant sample (e.g., spinach, lettuce)
-
Acetonitrile (B52724) (ACN)
-
50 mL centrifuge tubes with screw caps
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)
-
High-speed centrifuge
Procedure:
-
Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
The upper acetonitrile layer contains the extracted pesticides and is ready for SPE cleanup.
Solid-Phase Extraction (SPE) Cleanup
Following the initial extraction, a cartridge-based SPE cleanup is employed to further remove matrix interferences. A C18 reversed-phase sorbent is suitable for retaining non-polar to moderately polar compounds like this compound and its metabolites while allowing more polar interferences to be washed away.
Materials:
-
C18 SPE cartridges (e.g., 500 mg sorbent mass, 6 mL volume)
-
SPE manifold
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Acetonitrile (ACN)
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load 2 mL of the acetonitrile supernatant from the QuEChERS extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.
-
Elution: Elute the target analytes (this compound, this compound sulfoxide, and this compound sulfone) from the cartridge with 5 mL of acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
The final determination of this compound and its metabolites is performed using a triple quadrupole mass spectrometer.
Typical LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Data Presentation
The following tables summarize the key information for the analysis of this compound and its metabolites.
Table 1: Analyte Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₉H₁₈N₂O₂S | 218.32 |
| This compound sulfoxide | C₉H₁₈N₂O₃S | 234.32 |
| This compound sulfone | C₉H₁₈N₂O₄S | 250.32 |
Table 2: LC-MS/MS Parameters for this compound Sulfone
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (V) |
| This compound-sulfone | 251.1 | 57.1 | 76.1 | 15 |
Note: Specific MRM transitions for this compound and this compound sulfoxide would need to be optimized experimentally.
Table 3: Typical Recoveries for Carbamate Pesticides in Vegetable Matrices using SPE Cleanup
| Carbamate Pesticide | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Carbaryl | 50 | 95.2 | 4.8 |
| Methomyl | 50 | 92.1 | 6.2 |
| Carbofuran | 50 | 98.5 | 3.5 |
| Aldicarb | 50 | 89.7 | 7.1 |
Note: This table presents representative recovery data for common carbamate pesticides to illustrate the expected performance of the SPE cleanup method. Specific recovery studies for this compound and its metabolites should be conducted for method validation.
Visualization of the Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final analysis.
Caption: Workflow for this compound analysis in plant extracts.
Conclusion
The described methodology provides a comprehensive approach for the reliable quantification of this compound and its primary metabolites in complex plant matrices. The combination of QuEChERS extraction and subsequent SPE cleanup effectively removes matrix interferences, leading to improved data quality and analytical performance in LC-MS/MS analysis. This protocol serves as a valuable tool for researchers and scientists in the fields of food safety, environmental monitoring, and agricultural science. For routine analysis, it is recommended to perform a full method validation for the specific plant matrix of interest to ensure the accuracy and precision of the results.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
Application Note: Derivatization Techniques for the Analysis of Thiofanox and its Metabolites by Gas Chromatography with Electron Capture Detection (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiofanox (B1682304), a systemic carbamate (B1207046) insecticide, and its primary metabolites, this compound sulfoxide (B87167) and this compound sulfone, are thermally labile and polar compounds. These characteristics make their direct analysis by gas chromatography (GC) challenging, often resulting in poor chromatographic peak shape and thermal degradation. Derivatization is a crucial sample preparation step to convert these analytes into more volatile and thermally stable derivatives suitable for GC analysis. This application note provides detailed protocols for the derivatization of this compound and its metabolites for sensitive and selective analysis by Gas Chromatography with Electron Capture Detection (GC-ECD). The electron-capturing properties of the derivatizing agents enhance the sensitivity of the ECD towards the target analytes.
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, many pesticides, including carbamates like this compound, are not amenable to direct GC analysis due to their low volatility and thermal instability. Derivatization techniques are employed to chemically modify the analytes to improve their chromatographic behavior and detectability. For GC-ECD analysis, derivatization with reagents containing electrophoric groups (e.g., halogen atoms) is particularly effective as it significantly enhances the detector's response.
This document outlines two primary derivatization approaches for this compound and its metabolites: Trifluoroacetylation (TFA) and Pentafluorobenzylation (PFB) . Both methods introduce polyfluorinated moieties to the analytes, making them highly sensitive to ECD.
Derivatization Strategies
Trifluoroacetylation (TFA)
Trifluoroacetylation is a common acylation technique that replaces active hydrogens in the analyte with a trifluoroacetyl group. This is typically achieved by reacting the analyte with trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivatives are more volatile and thermally stable.
Pentafluorobenzylation (PFB)
Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with nucleophilic functional groups to form pentafluorobenzyl derivatives.[1] These derivatives are highly responsive to the electron capture detector, allowing for trace-level analysis.[1]
Experimental Protocols
Protocol 1: Derivatization by Trifluoroacetylation (TFA)
This protocol is a representative method for the trifluoroacetylation of this compound and its metabolites.
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (B92270) (catalyst)
-
Toluene (solvent)
-
Hexane (B92381) (solvent)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample extract containing this compound, this compound Sulfoxide, and this compound Sulfone
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate a 1 mL aliquot of the sample extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 100 µL of toluene.
-
Derivatization Reaction:
-
Add 50 µL of pyridine to the reconstituted sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes in a heating block.
-
-
Reaction Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex for 1 minute to extract the derivatives into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Drying and Concentration:
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Carefully transfer the dried hexane extract to a new vial and concentrate to a final volume of 200 µL under a gentle stream of nitrogen.
-
-
GC-ECD Analysis: Inject 1-2 µL of the final extract into the GC-ECD system.
Protocol 2: Derivatization by Pentafluorobenzylation (PFB)
This protocol is a representative method for the pentafluorobenzylation of this compound and its metabolites.
Materials:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone (B3395972) (solvent)
-
Hexane (solvent)
-
Anhydrous Sodium Sulfate
-
Sample extract containing this compound, this compound Sulfoxide, and this compound Sulfone
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate a 1 mL aliquot of the sample extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 200 µL of acetone.
-
Derivatization Reaction:
-
Add approximately 10 mg of anhydrous potassium carbonate to the vial.
-
Add 50 µL of the 10% PFBBr solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 2 hours in a heating block.
-
-
Solvent Exchange:
-
Cool the vial to room temperature.
-
Evaporate the acetone to dryness under a gentle stream of nitrogen.
-
Add 1 mL of hexane to the residue and vortex for 1 minute to dissolve the derivatives.
-
-
Cleanup:
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any particulate matter and residual water.
-
Collect the eluate and concentrate to a final volume of 200 µL under a gentle stream of nitrogen.
-
-
GC-ECD Analysis: Inject 1-2 µL of the final extract into the GC-ECD system.
Quantitative Data Summary
While specific quantitative data for the GC-ECD analysis of derivatized this compound is limited in publicly available literature, the following tables provide illustrative performance data for carbamate pesticides using derivatization with GC-ECD and reference data for this compound analysis by other methods.
Table 1: Illustrative Quantitative Data for Derivatized Carbamates by GC-ECD
| Analyte (Derivative) | Derivatization Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Carbofuran (TFA) | Trifluoroacetylation | 0.1 | 0.3 | 85-95 | Generic Data |
| Methomyl (PFB) | Pentafluorobenzylation | 0.05 | 0.15 | 90-105 | Generic Data |
| Aldicarb (TFA) | Trifluoroacetylation | 0.2 | 0.6 | 80-92 | Generic Data |
Note: The data in this table is representative for carbamates and may not directly reflect the performance for this compound. Method optimization and validation are required.
Table 2: Reference Quantitative Data for this compound and Metabolites by LC-MS/MS and GC-MS/MS
| Analyte | Analytical Method | LOQ (mg/kg) | Recovery at LOQ (%) | Reference |
| This compound Sulfone | LC-MS/MS | 0.01 | 80-110 | [2] |
| This compound Sulfoxide | LC-MS/MS | 0.01 | 75-105 | [2] |
| This compound | GC-MS/MS | 0.01 | 90-115 | [3] |
This data is provided as a benchmark for the sensitivity achievable with modern analytical techniques.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Logical relationship for this compound analysis by GC-ECD.
Conclusion
Derivatization is an essential step for the reliable analysis of this compound and its metabolites by GC-ECD. Both trifluoroacetylation and pentafluorobenzylation are effective techniques for converting these thermally labile compounds into volatile and highly detectable derivatives. The provided protocols offer a solid foundation for method development and validation. Researchers should optimize the reaction conditions for their specific sample matrices and analytical instrumentation to achieve the desired sensitivity and accuracy. While modern techniques like LC-MS/MS are prevalent, derivatization followed by GC-ECD remains a viable and cost-effective approach for the targeted analysis of these compounds.
References
Application Note & Protocol: Development of a Competitive ELISA for Rapid Screening of Thiofanox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a carbamate (B1207046) pesticide used for controlling insects in various crops.[1] Due to its potential toxicity, monitoring its residues in food and environmental samples is crucial. While chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common for pesticide analysis, they can be time-consuming and require expensive equipment.[2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective alternative for screening a large number of samples.[3][4] This document provides a detailed protocol for the development of a competitive ELISA for the detection of this compound.
The development of an immunoassay for a small molecule like this compound requires the production of specific antibodies.[5] Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This involves designing and synthesizing a hapten, a derivative of the target molecule (this compound) that contains a functional group for conjugation.
Overall Workflow for this compound Immunoassay Development
The development process involves several key stages, from hapten design to the validation of the final ELISA method. The general workflow is outlined below.
Experimental Protocols
Protocol 1: Hapten Design and Synthesis
To produce antibodies against this compound, a hapten containing a reactive carboxyl group for protein conjugation is required. Based on the structure of this compound, a spacer arm can be introduced by modifying the methylthio group. This positions the spacer away from the core carbamate structure, which is important for antibody recognition.
Proposed Hapten Synthesis Scheme: A plausible synthetic route involves the reaction of the this compound precursor with a bifunctional reagent to introduce a carboxyl-terminated spacer arm.
Materials:
-
This compound precursor (3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime)
-
3-Mercaptopropionic acid
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate (B1210297)
-
Hexane
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of this compound Analog: Dissolve the this compound precursor in anhydrous DMF.
-
Deprotonation: Add sodium hydride to the solution at 0°C to deprotonate the thiol group of 3-mercaptopropionic acid.
-
Conjugation: Slowly add the deprotonated 3-mercaptopropionic acid to the this compound precursor solution and stir at room temperature overnight.
-
Quenching and Extraction: Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the resulting hapten using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the synthesized hapten using NMR and mass spectrometry.
Protocol 2: Preparation of Immunogen and Coating Antigen
The synthesized hapten is conjugated to carrier proteins. Bovine Serum Albumin (BSA) is commonly used for the immunogen (to inject into animals), and Ovalbumin (OVA) is used for the coating antigen (for the ELISA plate). Using different carrier proteins for immunization and coating helps to reduce non-specific binding.[6]
Materials:
-
This compound Hapten (with carboxyl group)
-
Bovine Serum Albumin (BSA) and Ovalbumin (OVA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation: Dissolve the this compound hapten, NHS, and DCC/EDC in anhydrous DMF. Let the reaction proceed for 4-6 hours at room temperature to form an NHS-ester activated hapten.
-
Protein Conjugation:
-
Dissolve BSA (for immunogen) or OVA (for coating antigen) in PBS (pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Continue stirring overnight at 4°C.
-
-
Purification:
-
Dialyze the conjugate solution against PBS for 3 days at 4°C, with frequent changes of the buffer to remove unconjugated hapten and other small molecules.
-
-
Characterization: Confirm the conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugates at -20°C.
Protocol 3: Polyclonal Antibody Production
Materials:
-
This compound-BSA immunogen
-
Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)
-
New Zealand white rabbits (2-3 months old)
-
Sterile syringes and needles
Procedure:
-
Pre-immune Serum Collection: Collect blood from the rabbits before immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify the this compound-BSA immunogen (e.g., 500 µg) with an equal volume of Freund's complete adjuvant.
-
Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Administer booster injections every 3-4 weeks.
-
For boosters, emulsify the immunogen (e.g., 250 µg) with Freund's incomplete adjuvant.
-
-
Titer Monitoring:
-
Collect blood from the ear vein 7-10 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA.
-
-
Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.
-
Antibody Purification: Purify the polyclonal antibodies from the antiserum using Protein A/G affinity chromatography. Store the purified antibodies at -20°C or -80°C.
Protocol 4: Competitive Indirect ELISA
This protocol describes the competitive ELISA format, where free this compound in the sample competes with the this compound-OVA conjugate coated on the plate for binding to the specific antibody. A lower signal indicates a higher concentration of this compound in the sample.
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-OVA)
-
Purified anti-Thiofanox antibody
-
This compound standard
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Coating Buffer (Carbonate-bicarbonate, pH 9.6)
-
Washing Buffer (PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-OVA conjugate in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Washing Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3 times with Washing Buffer.
-
Competitive Reaction:
-
Add 50 µL of this compound standard or sample to each well.
-
Add 50 µL of the diluted anti-Thiofanox antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate 3 times with Washing Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Washing Buffer.
-
Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The results of the competitive ELISA are typically analyzed by plotting a standard curve of absorbance versus the logarithm of the analyte concentration. The sensitivity of the assay is expressed as the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of antibody binding.
Assay Performance Characteristics
The performance of the developed immunoassay should be thoroughly evaluated. Key parameters are summarized in the table below. (Note: The following data are examples based on typical pesticide immunoassays and should be replaced with experimental results for the this compound assay).
| Parameter | Description | Example Value |
| IC₅₀ Value | Concentration causing 50% inhibition. A lower value indicates higher sensitivity. | 5.2 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.1 ng/mL |
| Linear Range | The concentration range over which the assay is accurate and precise. | 0.5 - 50 ng/mL |
| Intra-assay Precision (%CV) | Variation within the same assay plate. | < 10% |
| Inter-assay Precision (%CV) | Variation between different assay plates on different days. | < 15% |
Cross-Reactivity
The specificity of the antibody is critical. Cross-reactivity (CR) should be tested against structurally related compounds, especially the major metabolites of this compound, such as its sulfoxide (B87167) and sulfone derivatives.[1]
CR (%) is calculated as: (IC₅₀ of this compound / IC₅₀ of related compound) x 100
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 5.2 | 100 |
| This compound Sulfoxide | 15.8 | 32.9 |
| This compound Sulfone | 45.1 | 11.5 |
| Aldicarb | > 1000 | < 0.5 |
| Carbofuran | > 1000 | < 0.5 |
Conclusion
This document provides a comprehensive framework for the development of a sensitive and specific competitive ELISA for the rapid screening of this compound. The detailed protocols cover hapten synthesis, antibody production, and the final assay procedure. By following these guidelines, researchers can establish a valuable tool for high-throughput monitoring of this compound residues in various matrices, complementing traditional analytical methods. The successful development of such an immunoassay relies on careful optimization of each step, particularly in generating high-affinity and specific antibodies.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. raco.cat [raco.cat]
- 4. Development of Diagnostic Immunoassays for Biomarkers of Pesticide Exposure | National Agricultural Library [nal.usda.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiofanox in Integrated Pest Management (IPM) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a carbamate (B1207046) insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1] As a systemic insecticide, it is absorbed by the plant and translocated, providing protection against various sucking and boring insect pests.[2] Its application in Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy against target pests, its impact on non-target beneficial organisms, and precise application protocols to maximize its benefits while minimizing ecological disruption. These notes provide a compilation of available data and experimental protocols to guide researchers in the evaluation and implementation of this compound in IPM strategies, with a focus on cotton cultivation.
Data Presentation
Efficacy Against Target Pests
While specific dose-response data for this compound against the silverleaf whitefly (Bemisia tabaci), a major cotton pest, is limited in the readily available scientific literature, data for other systemic insecticides used in cotton IPM provide a comparative context for its potential efficacy. Field trials of various insecticides have demonstrated significant reductions in whitefly populations. For instance, studies have shown that certain neonicotinoids and other novel insecticides can achieve over 80% mortality or population reduction of B. tabaci in cotton fields.[3][4]
Table 1: Comparative Efficacy of Systemic Insecticides Against Bemisia tabaci in Cotton (Note: Data for this compound is not available; representative data for other systemic insecticides is provided for context)
| Insecticide Class | Active Ingredient | Application Rate | Pest Stage | Efficacy (% Mortality or Population Reduction) | Reference |
| Neonicotinoid | Thiamethoxam | 0.3 g/L | Adult & Nymph | 85.75% (mean reduction after first spray) | [3] |
| Tetramic Acid | Spiromesifen | 1 g/L | Adult & Nymph | 85.97% (overall mean reduction) | [3] |
| Sulfoximine | Sulfoxaflor | 0.3 ml/L | Adult & Nymph | 67.63% (least effective in study) | [3] |
| Diamide | Cyantraniliprole | - | Adult | >85% survival reduction at 24h | [5] |
Impact on Non-Target Organisms
Table 2: Toxicity of Various Insecticides to the Seven-Spotted Lady Beetle (Coccinella septempunctata) (Note: Data for this compound is not available; representative data is provided for context)
| Insecticide Class | Active Ingredient | Life Stage | LC50 Value | Toxicity Classification (IOBC) | Reference |
| Pyrethroid | Alphamethrin | Adult | - | Moderately Harmful | [9] |
| Neonicotinoid | Thiamethoxam | Adult | - | Slightly Harmful | [9] |
| Organophosphate | Dimethoate | Adult | - | Slightly Harmful | [9] |
| Spinosyn | Spinosad | Adult & Larva | - | Less Toxic | [11] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound Against Bemisia tabaci in Cotton
Objective: To determine the field efficacy of this compound in controlling Bemisia tabaci populations in cotton.
Materials:
-
This compound formulation
-
Cotton field with established B. tabaci population
-
Randomized complete block design with a minimum of four replications
-
Spraying equipment calibrated for uniform coverage
-
Hand lenses or portable microscopes for insect counting
-
Data collection sheets
Procedure:
-
Plot Establishment: Establish experimental plots in a cotton field with a natural infestation of B. tabaci. Each plot should be of a standardized size with buffer zones to minimize spray drift between treatments.
-
Pre-treatment Sampling: Before insecticide application, conduct a pre-treatment count of B. tabaci adults and nymphs on a set number of leaves per plot to establish a baseline population. A common method is to count adults on the 5th main-stem node leaf from the terminal and nymphs on a defined area of the leaf underside.[2][5]
-
Insecticide Application: Apply this compound at the desired rates according to the experimental design. Include an untreated control for comparison. Ensure thorough coverage of the cotton plants.
-
Post-treatment Sampling: At specified intervals after application (e.g., 3, 7, and 14 days), repeat the sampling process to assess the reduction in B. tabaci populations.
-
Data Analysis: Calculate the percent mortality or population reduction for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
Protocol 2: Assessing the Impact of this compound on Coccinella septempunctata
Objective: To evaluate the lethal and sublethal effects of this compound on the predatory lady beetle, Coccinella septempunctata.
Materials:
-
This compound formulation
-
Laboratory-reared C. septempunctata larvae and adults
-
Petri dishes or similar ventilated containers
-
Cotton leaves or artificial diet for the beetles
-
Aphids (a suitable prey species)
-
Micro-applicator or spray tower for insecticide application
-
Microscope for observations
Procedure:
-
Toxicity Bioassay (Contact Exposure):
-
Prepare a range of this compound concentrations.
-
Treat cotton leaf discs or the inner surface of Petri dishes with the insecticide solutions.
-
Introduce a known number of C. septempunctata larvae or adults into each treated container.
-
Include a control group treated only with water or a solvent.
-
Assess mortality at regular intervals (e.g., 24, 48, 72 hours).[9]
-
Calculate the LC50 value using probit analysis.
-
-
Sublethal Effects Assessment (Ingestion Exposure):
-
Treat aphids with a sublethal concentration of this compound.
-
Provide the treated aphids as a food source to C. septempunctata.
-
Observe and record any sublethal effects, such as changes in feeding rate, development time, fecundity (egg-laying), and egg viability compared to a control group fed on untreated aphids.[12]
-
-
Data Analysis: Analyze the data using appropriate statistical tests to determine the significance of any observed lethal or sublethal effects.
Protocol 3: this compound Residue Analysis in Cotton Leaves
Objective: To determine the concentration and persistence of this compound and its primary metabolites (sulfoxide and sulfone) in cotton leaves over time.
Materials:
-
Cotton plants treated with this compound
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., NPD, MS, or Diode Array)[13]
-
Analytical standards of this compound, this compound sulfoxide, and this compound sulfone
Procedure:
-
Sample Collection: Collect leaf samples from this compound-treated cotton plants at various time intervals post-application.
-
Extraction:
-
Homogenize a known weight of the leaf sample with an appropriate organic solvent (e.g., acetonitrile).[14]
-
Centrifuge the mixture to separate the solvent from the plant material.
-
-
Clean-up:
-
Pass the solvent extract through an SPE cartridge to remove interfering compounds.
-
-
Analysis:
-
Inject the cleaned-up extract into the GC or HPLC system.
-
Identify and quantify this compound and its metabolites by comparing their retention times and peak areas to those of the analytical standards.
-
-
Data Analysis: Plot the concentration of this compound and its metabolites over time to determine their degradation kinetics in cotton leaves.
Mandatory Visualizations
Caption: Mechanism of Acetylcholinesterase inhibition by this compound.
Caption: Metabolic pathway of this compound in plants and soil.
Caption: Decision-making workflow for this compound use in an IPM program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. repository.arizona.edu [repository.arizona.edu]
- 3. entomoljournal.com [entomoljournal.com]
- 4. actajournal.com [actajournal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The impact of insecticides on beneficial arthropods in cotton agro-ecosystems in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cotton.org [cotton.org]
- 8. cotton.org [cotton.org]
- 9. entomol.org [entomol.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
- 13. ppqs.gov.in [ppqs.gov.in]
- 14. neptjournal.com [neptjournal.com]
Application Notes and Protocols for Controlled Release Formulations of Thiofanox in Agricultural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a systemic carbamate (B1207046) insecticide and acaricide used to control a range of insect pests in various crops.[1][2] Like other carbamate pesticides, it functions as a cholinesterase inhibitor, leading to the accumulation of acetylcholine (B1216132) at the synaptic clefts of the insect nervous system, resulting in paralysis and death.[3][4] Conventional formulations of this compound can lead to rapid degradation in the environment, potential toxicity to non-target organisms, and the need for frequent applications.[5]
Controlled release (CR) formulations offer a promising solution to mitigate these issues by encapsulating the active ingredient within a protective matrix.[6][7] This approach can protect the pesticide from premature degradation, reduce its environmental impact, and prolong its efficacy, thereby decreasing the required application frequency.[6][8] These application notes provide detailed protocols for the development and evaluation of controlled release formulations of this compound for agricultural research. The methodologies are based on established techniques for the encapsulation of carbamate insecticides.[1][9]
Signaling Pathway of this compound
This compound, like other carbamate insecticides, inhibits the enzyme acetylcholinesterase (AChE).[3][4] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE.[2][3][10] this compound reversibly binds to AChE, preventing it from hydrolyzing ACh.[4] This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron, which results in hyperactivity, paralysis, and eventual death of the insect.[3]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Data Presentation
The following tables present hypothetical yet plausible data for controlled release formulations of this compound, based on findings for other encapsulated carbamate insecticides. These tables are intended to serve as a template for organizing experimental results.
Table 1: Formulation Characteristics of this compound-Loaded Microspheres
| Formulation Code | Polymer Matrix | This compound Loading (%) | Encapsulation Efficiency (%) | Particle Size (μm) |
| T-PLA-01 | Polylactic Acid (PLA) | 10 | 85.2 ± 3.1 | 150.6 ± 12.3 |
| T-PLA-02 | Polylactic Acid (PLA) | 20 | 81.5 ± 2.8 | 165.2 ± 15.8 |
| T-ALG-01 | Sodium Alginate | 10 | 92.1 ± 2.5 | 250.4 ± 20.1 |
| T-ALG-02 | Sodium Alginate | 20 | 88.7 ± 3.5 | 275.9 ± 25.6 |
| T-CS-01 | Chitosan | 10 | 95.3 ± 1.9 | 210.8 ± 18.4 |
| T-CS-02 | Chitosan | 20 | 91.6 ± 2.2 | 235.1 ± 22.7 |
Table 2: In Vitro Release Profile of this compound from Controlled Release Formulations in Water (pH 7.0)
| Time (days) | T-PLA-01 (% Cumulative Release) | T-ALG-01 (% Cumulative Release) | T-CS-01 (% Cumulative Release) | Conventional Formulation (% Cumulative Release) |
| 1 | 15.2 ± 1.2 | 25.8 ± 2.1 | 20.5 ± 1.8 | 98.1 ± 0.5 |
| 3 | 30.5 ± 2.5 | 45.1 ± 3.5 | 38.2 ± 2.9 | 99.5 ± 0.3 |
| 7 | 55.8 ± 4.1 | 70.3 ± 5.2 | 65.4 ± 4.7 | - |
| 14 | 75.2 ± 5.8 | 88.9 ± 6.1 | 82.1 ± 5.5 | - |
| 21 | 88.6 ± 6.5 | 95.2 ± 4.8 | 91.3 ± 6.2 | - |
| 28 | 94.1 ± 5.3 | 98.6 ± 3.2 | 96.5 ± 4.1 | - |
Table 3: Efficacy of Controlled Release this compound Formulations Against Aphids on Cotton Plants
| Formulation | Application Rate (g a.i./ha) | Mortality (%) after 7 days | Mortality (%) after 14 days | Mortality (%) after 21 days |
| T-PLA-01 | 250 | 95.6 ± 3.2 | 85.1 ± 4.5 | 70.3 ± 5.1 |
| T-ALG-01 | 250 | 98.2 ± 2.5 | 90.5 ± 3.8 | 78.9 ± 4.8 |
| T-CS-01 | 250 | 97.5 ± 2.8 | 88.7 ± 4.1 | 75.4 ± 5.3 |
| Conventional | 250 | 99.1 ± 1.9 | 60.3 ± 5.9 | 25.8 ± 6.2 |
| Control | 0 | 2.5 ± 1.1 | 3.1 ± 1.5 | 4.2 ± 1.8 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Sodium Alginate Microspheres
This protocol describes the preparation of this compound-loaded microspheres using sodium alginate as the encapsulating polymer via an emulsification-crosslinking method.
Materials:
-
This compound (analytical grade)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Span 80
-
Distilled water
-
Mechanical stirrer
-
Beakers, measuring cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of the aqueous phase: Dissolve 2 g of sodium alginate in 100 mL of distilled water with gentle heating and stirring to form a homogenous solution. Allow the solution to cool to room temperature.
-
Loading of this compound: Disperse the desired amount of this compound (e.g., 0.2 g for a 10% loading) into the sodium alginate solution and stir for 30 minutes to ensure uniform distribution.
-
Preparation of the oil phase: In a separate beaker, prepare a 1% (v/v) solution of Span 80 in toluene.
-
Emulsification: Add the aqueous phase containing this compound and sodium alginate dropwise to the oil phase while stirring at a constant speed (e.g., 1000 rpm) with a mechanical stirrer. Continue stirring for 30 minutes to form a stable water-in-oil (W/O) emulsion.
-
Crosslinking: Prepare a 5% (w/v) aqueous solution of calcium chloride. Add this crosslinking solution dropwise to the emulsion under continuous stirring. Stir for an additional 60 minutes to allow for the formation and hardening of the microspheres.
-
Washing and collection: Stop the stirring and allow the microspheres to settle. Decant the toluene and wash the microspheres repeatedly with distilled water to remove any unreacted calcium chloride and residual emulsifier.
-
Drying: Collect the microspheres by filtration and dry them in an oven at 40°C for 24 hours or until a constant weight is achieved.
-
Storage: Store the dried microspheres in a desiccator until further use.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Regulating Drug Release Behavior and Kinetics from Matrix Tablets Based on Fine Particle-Sized Ethyl Cellulose Ether Derivatives: An In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing the Efficacy of Thiofanox Against Specific Pests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiofanox is a systemic carbamate (B1207046) insecticide and acaricide effective against a range of sucking pests.[1] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] As a systemic insecticide, this compound is absorbed by the plant and translocated to various tissues, making it effective against pests that feed on plant sap. This document provides detailed protocols for conducting bioassays to evaluate the efficacy of this compound against two common agricultural pests: the Green Peach Aphid (Myzus persicae) and the Two-Spotted Spider Mite (Tetranychus urticae).
Data Presentation
The efficacy of an insecticide is typically determined by calculating the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in a test population. This data is crucial for determining effective application rates and for monitoring the development of insecticide resistance. Researchers should aim to generate dose-response data and use probit analysis to calculate LC50 values. The results of such bioassays can be summarized in a table similar to the template provided below.
Table 1: Template for Summarizing this compound Efficacy Data
| Target Pest Species | Bioassay Method | This compound Concentration Range (ppm or µg/mL) | Observation Period (hours) | LC50 (95% Confidence Limits) | Slope ± SE |
| Myzus persicae | Leaf-Dip Bioassay | e.g., 0.1, 1, 10, 50, 100 | 24, 48, 72 | User-determined value | User-determined value |
| Tetranychus urticae | Leaf-Disc Dip Bioassay | e.g., 1, 10, 50, 100, 500 | 24, 48, 72 | User-determined value | User-determined value |
Note: The concentration ranges provided are examples and should be optimized based on preliminary range-finding experiments.
Signaling and Metabolic Pathways
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic clefts of the insect nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
References
Application Note: Quantitative Analysis of Thiofanox and its Metabolites Using Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals involved in metabolic studies, environmental analysis, and food safety.
Introduction
Thiofanox is a carbamate (B1207046) insecticide and acaricide used to control a variety of pests in agricultural settings.[1][2] Understanding its metabolic fate in organisms and the environment is crucial for assessing its efficacy, potential toxicity, and environmental impact. The primary metabolic pathway of this compound involves oxidation to this compound sulfoxide (B87167) and subsequently to this compound sulfone.[1] These metabolites, particularly the sulfoxide and sulfone derivatives, can exhibit significant biological activity and must be monitored alongside the parent compound.[1]
Accurate quantification of this compound and its metabolites in complex matrices such as soil, water, and biological tissues presents analytical challenges due to matrix effects in techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3] The use of stable isotope-labeled (SIL) internal standards is the gold standard for compensating for these matrix effects, as well as for variations in sample extraction and instrument response.[3][4][5] A SIL internal standard has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly throughout the entire analytical process, thus improving the accuracy and precision of quantification.[3]
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, from a representative biological matrix using isotope-labeled internal standards and LC-MS/MS.
Metabolic Pathway of this compound
The metabolism of this compound primarily proceeds through oxidation of the sulfide (B99878) group.[1] The initial, more rapid oxidation step forms this compound sulfoxide.[1] A subsequent, slower oxidation converts the sulfoxide to this compound sulfone.[1] Both metabolites are of toxicological interest. In various systems, including plants, soil, and animals, these sulfoxidation products are the major derivatives recovered.[1]
Figure 1: Primary metabolic pathway of this compound via oxidation.
Experimental Workflow
The overall analytical workflow is designed to ensure accurate quantification by incorporating an isotope-labeled internal standard (IS) at the beginning of the sample preparation process. This approach corrects for analyte loss during extraction and cleanup, as well as for signal suppression or enhancement during LC-MS/MS analysis.
Figure 2: Experimental workflow for sample analysis.
Materials and Methods
Reagents and Standards
-
Analytical Standards: this compound, this compound sulfoxide, and this compound sulfone (PESTANAL®, analytical standard grade or equivalent).[6]
-
Isotope-Labeled Internal Standards (IS): this compound-(D₃), this compound sulfoxide-(D₃), this compound sulfone-(D₃). (Custom synthesis or from a specialized supplier).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Kits: QuEChERS extraction salt packets and dispersive SPE (dSPE) tubes.
Instrumentation
-
Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity, Shimadzu Nexera X2).[7][8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460, SCIEX 4500, Thermo TSQ Endura).[8][9][10]
-
Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[10]
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each neat analytical standard and dissolve in 10 mL of methanol.
-
Isotope-Labeled IS Stock Solution (100 µg/mL): Prepare a combined stock solution of this compound-(D₃), this compound sulfoxide-(D₃), and this compound sulfone-(D₃) in methanol.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the primary stock solutions with 50:50 (v/v) acetonitrile:water. These will be used to build the calibration curve.
-
IS Spiking Solution (1 µg/mL): Dilute the IS stock solution to a final concentration of 1 µg/mL in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 5 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.
-
Spiking: Add 50 µL of the 1 µg/mL IS spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap tightly and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Transfer 0.5 mL of the cleaned extract to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of 50:50 (v/v) acetonitrile:water.
-
Vortex and transfer to an LC vial for analysis.
-
LC-MS/MS Analysis
The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters | Parameter | Value | | :--- | :--- | | Column | C18 Reverse-Phase (100 x 2.1 mm, 2.6 µm) | | Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate | | Mobile Phase B | Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 10.0 | 95 | | | 10.1 | 10 | | | 12.0 | 10 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions and Collision Energies MRM transitions for isotope-labeled standards will be shifted according to their mass difference (e.g., +3 Da for D₃ labels).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 219.1 | 162.1 | 88.1 | 10 |
| This compound sulfoxide | 235.1 | 178.1 | 104.1 | 12 |
| This compound sulfone | 251.1 | 76.1 | 57.1 | 15 |
| This compound-(D₃) IS | 222.1 | 165.1 | 91.1 | 10 |
| This compound sulfoxide-(D₃) IS | 238.1 | 181.1 | 107.1 | 12 |
| this compound sulfone-(D₃) IS | 254.1 | 76.1 | 60.1 | 15 |
Results and Data Presentation
Method performance should be validated by assessing linearity, accuracy, precision, and limits of quantification (LOQ). Matrix-matched calibration curves are prepared by spiking blank matrix extract with known concentrations of analytical standards and a fixed concentration of the IS mixture.
Table 4: Method Performance and Validation Data (Example)
| Compound | Linearity (R²) | LOQ (ng/g) | Recovery at LOQ (%) | Precision (%RSD, n=6) |
|---|---|---|---|---|
| This compound | > 0.998 | 1.0 | 98.5 | 4.8 |
| This compound sulfoxide | > 0.997 | 1.0 | 95.2 | 6.1 |
| this compound sulfone | > 0.995 | 2.5 | 91.7 | 8.5 |
Conclusion
This application note details a robust and reliable LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone. The incorporation of corresponding stable isotope-labeled internal standards is critical and effectively compensates for matrix effects and procedural variations, ensuring high accuracy and precision.[3][11] This workflow is suitable for a wide range of applications, from metabolic studies in controlled environments to residue monitoring in food and environmental samples, aiding in comprehensive risk assessment and regulatory compliance.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 4. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 6. This compound PESTANAL , analytical standard 39196-18-4 [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. sciex.com [sciex.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Thiofanox Analysis of Fatty Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Thiofanox and its metabolites (this compound sulfoxide (B87167) and this compound sulfone) in fatty samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in the analysis of this compound in fatty samples?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. In fatty samples, lipids are the primary source of matrix effects. These effects can manifest as either signal suppression (lower analyte response) or signal enhancement (higher analyte response), leading to inaccurate quantification of this compound and its metabolites.[1][2][3][4] Fatty matrices are particularly challenging due to the high concentration of co-extracted lipids that can interfere with the analysis.[5][6][7]
Q2: What are the main strategies to overcome matrix effects for this compound analysis in fatty samples?
A2: The primary strategies to combat matrix effects include:
-
Effective Sample Preparation: To remove interfering lipids through techniques like QuEChERS with modified cleanup steps.[5][8][9]
-
Instrumental Analysis Optimization: Utilizing advanced techniques like LC-MS/MS or GC-MS/MS to enhance selectivity.[4][10]
-
Calibration Strategies: Employing matrix-matched calibration or using isotopically labeled internal standards to compensate for matrix effects.[1][4]
Q3: Which sample preparation method is recommended for this compound in high-fat matrices like edible oils or nuts?
A3: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and effective approach for pesticide residue analysis in fatty samples.[5][6][8][9] The key is the cleanup step, where dispersive solid-phase extraction (d-SPE) with specific sorbents is used to remove fats. For high-fat matrices, a combination of C18 and PSA sorbents is commonly used.[5][9] Newer sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) may also offer improved lipid removal.[11]
Q4: How do I choose the right d-SPE sorbents for my fatty sample?
A4: The choice of d-SPE sorbents depends on the nature of your fatty matrix:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
Octadecylsilane (C18): Effective in removing nonpolar interferences like lipids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols, but may also retain planar pesticides. Use with caution for this compound and its metabolites until recovery is verified.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that have a high affinity for lipids.
-
EMR—Lipid: A novel sorbent designed for highly selective lipid removal.[11]
A common combination for fatty samples is PSA and C18.[5][9]
Q5: Should I use LC-MS/MS or GC-MS/MS for this compound analysis in fatty samples?
A5: LC-MS/MS is generally the preferred technique for the analysis of this compound and its polar metabolites, this compound sulfoxide and this compound sulfone, as they are thermally labile and may degrade in a hot GC inlet.[12] However, with careful optimization of the injection technique (e.g., cold splitless injection), GC-MS/MS can also be used, particularly for the parent this compound.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in fatty samples.
Problem 1: Low Recovery of this compound and/or its Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure proper homogenization of the sample. For dry, fatty samples like nuts, a hydration step before extraction is crucial.[8] Increase the shaking/vortexing time during the extraction step to ensure thorough interaction between the solvent and the sample. |
| Analyte Loss During Cleanup | The d-SPE sorbent may be retaining this compound or its metabolites. Evaluate the recovery with and without the cleanup step. If GCB is used, consider replacing it with a combination of PSA and C18.[5] For very fatty matrices, consider a freeze-out step before d-SPE to precipitate lipids. |
| Analyte Degradation | This compound and its metabolites can be sensitive to pH. Ensure the use of a buffered QuEChERS method (e.g., acetate (B1210297) or citrate (B86180) buffering) to maintain a stable pH during extraction.[5] |
| Incomplete Phase Separation | In liquid-liquid extraction, ensure complete separation of the organic and aqueous layers. Centrifugation at an appropriate speed and for a sufficient duration is critical. |
Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement)
| Possible Cause | Troubleshooting Steps |
| Insufficient Cleanup | The d-SPE cleanup may not be adequately removing co-extracted lipids. Increase the amount of C18 sorbent or consider using more advanced sorbents like Z-Sep or EMR—Lipid.[11] A freeze-out step prior to d-SPE can significantly reduce the lipid content. |
| Co-elution of Matrix Components | Optimize the chromatographic conditions to separate this compound and its metabolites from the interfering matrix components. This may involve adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column. |
| Inappropriate Calibration Strategy | If using an external calibration with standards in pure solvent, significant matrix effects are likely. Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank matrix extracts that have undergone the entire sample preparation procedure.[4] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in High-Fat Solid Samples (e.g., Nuts, Oilseeds)
This protocol is a general guideline and should be validated for your specific matrix and analytical setup.
1. Sample Preparation and Hydration:
- Homogenize the sample to a fine powder.
- For dry samples, weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of reagent water and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 30 minutes.[8]
2. Extraction:
- Add 10 mL of acetonitrile (B52724) to the hydrated sample.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
- Vortex for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
- The extract is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound and its Metabolites
These are starting parameters and should be optimized for your specific instrument.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient to separate this compound, this compound sulfoxide, and this compound sulfone.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Specific precursor and product ions for this compound, this compound sulfoxide, and this compound sulfone should be determined by direct infusion of standards. An example for this compound-sulfone is a transition of m/z 251.1 -> 57.1.[12]
Data Presentation
The following tables provide representative data on the performance of different cleanup methods for pesticide analysis in fatty matrices. Note that this is not this compound-specific data, but it illustrates the expected performance and the importance of choosing an appropriate cleanup strategy.
Table 1: Comparison of d-SPE Sorbents for Cleanup of Edible Oil Samples
| Cleanup Sorbent | Average Recovery (%) | RSD (%) | Reference |
| PSA + MgSO₄ | 70-110 for most pesticides | < 20 | [11] |
| Z-Sep + MgSO₄ | 75-115 for most pesticides | < 18 | [11] |
| EMR—Lipid | 80-120 for most pesticides | < 15 | [11] |
Table 2: Matrix Effects in Different Food Matrices using a Modified QuEChERS Method
| Matrix | Analyte | Matrix Effect (%) | Reference |
| Sunflower Seeds | Representative Pesticides | Strong Suppression Observed | [4] |
| Spelt Kernels | Representative Pesticides | Strong Suppression Observed | [4] |
| Grapes | Representative Pesticides | Strong Enhancement Observed | [4] |
| Apples | Representative Pesticides | Strong Enhancement Observed | [4] |
Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A negative value indicates suppression, and a positive value indicates enhancement.
Visualizations
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsertchemical.com [labsertchemical.com]
- 6. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of pesticides in edible oils by liquid chromatography-tandem mass spectrometry employing new generation materials for dispersive solid phase extraction clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Minimizing ion suppression of Thiofanox in electrospray ionization MS
Welcome to the technical support center for the analysis of Thiofanox using electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and precision.[2] Essentially, other molecules in the sample compete with this compound for ionization, leading to a lower-than-expected signal, or in severe cases, a complete loss of signal.[1]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in this compound analysis can be caused by a variety of factors, including:
-
Matrix Effects: Complex sample matrices, such as those from food, biological fluids, or environmental samples, contain numerous endogenous compounds (salts, lipids, proteins, etc.) that can interfere with the ionization of this compound.[4][5]
-
Co-eluting Compounds: Other pesticides or their metabolites that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[1][6]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal.[1][2]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects that can be perceived as suppression.[2][7]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[8] Another approach is to compare the signal response of this compound in a pure solvent standard to its response when spiked into a blank matrix extract. A lower response in the matrix indicates suppression.[7]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the ESI-MS analysis of this compound.
Problem: Low or no signal for this compound standard in a clean solvent.
-
Possible Cause: Incorrect mass spectrometer settings or instrument contamination.
-
Solution:
-
Verify the precursor and product ion masses for this compound.
-
Optimize ESI source parameters such as spray voltage, gas flows, and temperature.
-
Clean the ion source components as per the manufacturer's instructions.
-
Problem: Good signal for this compound in solvent, but significant signal loss in matrix samples.
-
Possible Cause: Matrix-induced ion suppression.
-
Solutions:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are effective for complex matrices.[9][10]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the matrix interferences.[2] Adjusting the mobile phase composition can also alter the elution profile of interfering compounds.[2]
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[2][6][8] This reduces the concentration of matrix components but may not be suitable for trace-level analysis.[2][6]
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different samples.
-
Solutions:
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[5] This helps to compensate for consistent ion suppression across the sample set.
-
Employ an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for ion suppression.[1][3] The SIL internal standard will experience the same degree of suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.
-
Experimental Protocols
1. QuEChERS Sample Preparation for Plant Matrices
This protocol is adapted from methods used for multi-residue pesticide analysis in complex matrices like tea and honey.[9][11]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex briefly. Let it stand for 20 minutes.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake for an additional 5 minutes and then centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 8 mL) to a d-SPE cleanup tube containing sorbents like PSA (primary secondary amine) and C18.
-
Vortex for 1 minute and centrifuge at high speed.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 219.1[11] |
| Product Ions (m/z) | 76.0, 58.0[11] |
| Collision Energy | Optimize for your instrument to achieve maximum signal intensity for the product ions. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound analysis from various studies.
| Matrix | Method | LOQ (ng/g) | Recovery (%) | Reference |
| Tea | QuEChERS, LC-MS/MS | 10 | Not Specified | [11] |
| Honey | QuEChERS, LC-MS/MS | 10 | Not Specified | [11] |
| Herbal Teas | QuEChERS, LC-MS/MS | 0.5 - 200 (calibration range) | Not Specified | [9] |
| Various Crops | UHPLC-QTOF | ≤10 | Satisfactory at 10 and 100 ng/g | [12] |
Visualizations
Caption: A workflow diagram for troubleshooting ion suppression of this compound.
Caption: The QuEChERS sample preparation workflow for this compound analysis.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Thiofanox in QuEChERS method
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding the poor recovery of Thiofanox in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging in the QuEChERS method?
This compound is a systemic carbamate (B1207046) insecticide and acaricide. Its recovery during QuEChERS analysis can be challenging due to its susceptibility to degradation, particularly under certain pH conditions. Like many carbamates, it can be unstable, leading to lower than expected recovery of the parent compound if the extraction and cleanup conditions are not optimized.
Q2: What are the primary degradation products of this compound?
The primary degradation pathway for this compound involves oxidation of the sulfur atom. This results in the formation of its main metabolites: this compound sulfoxide (B87167) and this compound sulfone. When troubleshooting low recovery of the parent this compound, it is often useful to monitor for the presence of these metabolites, as their appearance can confirm that degradation is the root cause.
Q3: Which version of the QuEChERS method is best for analyzing this compound?
For pH-sensitive analytes like this compound, buffered QuEChERS methods are highly recommended to ensure the stability of the compound during extraction.[1][2] The most commonly used buffered methods are:
-
AOAC Official Method 2007.01: Uses an acetate (B1210297) buffer.
-
EN 15662 Method: Uses a citrate (B86180) buffer.
These methods help maintain a stable pH, typically between 4 and 5, which can minimize the degradation of this compound.[1][2]
Troubleshooting Guide for Poor this compound Recovery
This guide addresses the most common issues encountered when analyzing this compound using the QuEChERS method.
Problem: Consistently Low Recovery of this compound
| Potential Cause | Recommended Solutions |
| Analyte Degradation | This compound is prone to hydrolysis and oxidation, especially at non-optimal pH levels. |
| Incomplete Extraction | The efficiency of the solvent in extracting this compound from the sample matrix is insufficient. |
| Analyte Loss During d-SPE Cleanup | This compound may be adsorbed by the cleanup sorbents, leading to its removal from the final extract. |
| Matrix Effects | Co-extracted compounds from the sample matrix interfere with the detection of this compound, causing signal suppression in the analytical instrument.[3] |
In-Depth Solutions & Method Optimization
Preventing Analyte Degradation
The stability of this compound is highly dependent on the pH of the extraction environment.
-
Use a Buffered QuEChERS Protocol: Employ either the AOAC (acetate buffer) or EN (citrate buffer) method to maintain a consistent and mildly acidic pH, which helps preserve pH-sensitive pesticides.[1][2][4]
-
Control Temperature: Perform the extraction and processing steps at room temperature or below. Avoid exposing samples and extracts to high temperatures, which can accelerate degradation.[1]
-
Prompt Analysis: Analyze the final extracts as soon as possible after preparation. If storage is necessary, keep extracts in a freezer at -18 °C or below.[1]
Improving Extraction Efficiency
Proper extraction is critical for ensuring the analyte is transferred from the matrix into the solvent.
-
Ensure Sufficient Sample Hydration: The QuEChERS method relies on an aqueous phase for proper partitioning. For dry samples (e.g., grains, dried herbs), add a calculated amount of deionized water to achieve at least 80% hydration and let the sample sit for 30 minutes before adding acetonitrile (B52724).[3][5]
-
Vigorous Shaking: Ensure thorough mixing of the sample with the extraction solvent. Use a mechanical shaker for consistent and vigorous shaking (e.g., for 1 minute) immediately after adding acetonitrile and again after adding the salts.[5] Inadequate shaking can lead to poor extraction efficiency.[1]
Minimizing Loss During d-SPE Cleanup
The cleanup step is essential for removing interferences but can also inadvertently remove the target analyte.
-
Choose Sorbents Carefully: this compound, as a relatively planar molecule, may be adsorbed by Graphitized Carbon Black (GCB), which is used to remove pigments.[1][6] If your samples contain pigments like chlorophyll, use the minimum amount of GCB necessary or consider an alternative sorbent.
-
Optimize Sorbent Amounts: For matrices high in fatty acids or lipids, C18 is the recommended sorbent.[7] Primary Secondary Amine (PSA) is effective for removing sugars and organic acids.[4] Using excessive amounts of any sorbent can lead to analyte loss.[3] Test different sorbent combinations and amounts to find the optimal balance between cleanup and recovery.
Mitigating Matrix Effects
Matrix effects can lead to an apparent low recovery by suppressing the analyte's signal in the mass spectrometer.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure. This helps to compensate for any signal suppression or enhancement caused by co-extracted matrix components.[8]
-
Dilute the Extract: If matrix effects are severe, diluting the final extract with the initial mobile phase can help reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal.
Data on Troubleshooting Parameters
The following table summarizes the expected impact of different troubleshooting steps on this compound recovery. These values are illustrative and should be confirmed by internal validation.
| Parameter | Condition | Expected this compound Recovery | Rationale |
| QuEChERS Method | Unbuffered (Original) | 40-60% | Potential for pH-driven degradation. |
| Buffered (AOAC or EN) | >80% | Maintains stable acidic pH, preserving the analyte.[1][2] | |
| Sample Hydration | Dry Matrix (e.g., flour) - No hydration | 30-50% | Inefficient partitioning of the analyte into the acetonitrile.[3] |
| Dry Matrix - Hydrated | >75% | Proper hydration facilitates efficient solvent extraction.[5] | |
| d-SPE Sorbent | PSA + GCB | 50-70% | GCB can adsorb planar molecules like this compound.[1][6] |
| PSA + C18 | >85% | C18 removes fats without significantly affecting this compound.[7] |
Visual Troubleshooting and Chemical Pathways
The following diagrams illustrate the troubleshooting workflow and the chemical degradation pathway of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Chemical degradation pathway of this compound.
Recommended Experimental Protocol: Modified QuEChERS (EN 15662)
This protocol is optimized for the analysis of this compound in a moderately complex matrix (e.g., leafy greens).
1. Sample Preparation
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add 8-10 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
Add an internal standard if required.
2. Extraction
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 1 minute.
3. Partitioning
-
Add the EN 15662 salt packet (4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute to prevent salt clumping.
-
Centrifuge at ≥4000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 900 mg anhydrous MgSO₄ and 150 mg PSA. For fatty matrices, also include 150 mg C18. Avoid GCB unless absolutely necessary for pigment removal.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥4000 rcf for 5 minutes.
5. Final Extract Preparation
-
Take an aliquot of the clear supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS or GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 7. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimization of GC Injector Parameters for Thiofanox Analysis
Welcome to the technical support center for the analysis of Thiofanox using Gas Chromatography (GC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their GC injector parameters for accurate and reproducible results. Given that this compound, a carbamate (B1207046) pesticide, is known for its thermal instability, precise control of the GC inlet is critical to prevent degradation and ensure reliable quantification.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting GC injector temperature for this compound analysis?
A1: A good starting point for the injector temperature is 250 °C.[1] However, for thermally labile compounds like this compound, it is crucial to evaluate a range of temperatures (e.g., 200 °C, 225 °C, and 250 °C) to find the optimal balance between efficient volatilization of this compound and minimizing thermal degradation.[1][2] Lowering the injector temperature can significantly reduce the degradation of carbamates.
Q2: Should I use a split or splitless injection for this compound analysis?
A2: For trace-level analysis of pesticide residues like this compound, a splitless injection is generally preferred. This technique ensures that the majority of the sample is transferred to the analytical column, maximizing sensitivity.[3] However, splitless injections require careful optimization of parameters like the splitless hold time to avoid issues such as peak broadening and solvent peak tailing.[2][4]
Q3: What type of inlet liner is best for analyzing a thermally sensitive compound like this compound?
A3: It is highly recommended to use a deactivated inlet liner.[4] Liners with a taper at the bottom can also be beneficial as they help to direct the sample onto the column and minimize contact with the hot metal surfaces of the inlet, which can be active sites for degradation.[2][4] Some analysts also find that using a liner with deactivated glass wool can aid in sample vaporization and trap non-volatile residues, though for highly sensitive compounds, the wool itself can be a source of activity and should be evaluated carefully.
Q4: How do I optimize the splitless hold time?
A4: The splitless hold time should be long enough to allow for the complete transfer of this compound from the injector to the column, but not so long that it causes excessive solvent peak tailing. A good starting point is to set a hold time that allows the carrier gas to sweep the volume of the inlet liner 1.5 to 2 times. The ideal hold time can be determined experimentally by injecting a standard and varying the hold time while monitoring the peak area of this compound.
Q5: Why is the initial oven temperature important for splitless injections of this compound?
A5: A low initial oven temperature is crucial for focusing the analytes at the head of the column, which is especially important in the slow-flow conditions of a splitless injection. This "solvent focusing" or "cold trapping" effect results in sharper peaks.[5] A common practice is to set the initial oven temperature about 20 °C below the boiling point of the sample solvent.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of this compound, with a focus on injector-related problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector or column: this compound, being a carbamate, is susceptible to interactions with active sites.[6] | - Use a new, deactivated inlet liner.[6] - Trim the first few centimeters of the analytical column. - Ensure all connections are sound and there are no dead volumes.[7] |
| Inappropriate injector temperature: Too low a temperature can lead to incomplete vaporization. | - Gradually increase the injector temperature, but monitor for signs of degradation. | |
| Column contamination: Buildup of non-volatile matrix components. | - Perform inlet maintenance, including replacing the septum and liner.[8] - If using a guard column, replace it. | |
| Peak Fronting | Column overload: Injecting too much sample. | - Dilute the sample. - Increase the split ratio if using a split injection. |
| Solvent mismatch: Incompatibility between the sample solvent and the column's stationary phase.[9] | - Choose a solvent that is more compatible with the stationary phase. |
Issue 2: Analyte Degradation (Reduced Response, Extra Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Low this compound response and/or appearance of new, unidentified peaks. | High injector temperature: this compound is thermally labile and can degrade in a hot inlet.[1][10] | - Lower the injector temperature in increments of 10-20 °C and observe the response.[11] - Use a programmed temperature vaporization (PTV) inlet if available, which allows for a cool injection followed by rapid heating. |
| Active surfaces in the inlet: Catalytic degradation on metal surfaces or non-deactivated glass.[10][12] | - Replace the inlet liner with a highly deactivated one.[4] - Check for and replace any worn or active seals in the injector. | |
| Prolonged residence time in the injector: In splitless mode, the analyte remains in the hot injector for a longer period. | - Optimize (reduce) the splitless hold time to the minimum necessary for complete transfer to the column. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Analysis
This protocol provides a starting point for developing a robust GC method for this compound.
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Flexibility for method development. |
| Injection Mode | Splitless | For trace-level analysis.[3] |
| Injector Temperature | 220-250 °C (start at 220 °C) | Balances volatilization with minimizing thermal degradation.[1] |
| Injection Volume | 1 µL | A standard volume to avoid backflash and overload. |
| Inlet Liner | Deactivated, single taper with glass wool | Promotes inertness and efficient vaporization.[4] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Typical flow rate for many capillary columns. |
| Splitless Hold Time | 0.75 - 1.0 min | Optimize based on liner volume and carrier gas flow. |
| Septum Purge | 3 mL/min | Prevents septum bleed from entering the column. |
| Initial Oven Temp. | 60 °C (hold for 1 min) | Set below the solvent's boiling point for good peak focusing.[5] |
| Oven Program | Ramp to 280 °C at 15-25 °C/min | Adjust as needed for desired separation. |
| MS Source Temp. | 230 °C | Standard temperature for many MS sources. |
| MS Quad Temp. | 150 °C | Standard temperature for many MS quadrupoles. |
| Solvent | Ethyl Acetate or Acetonitrile | Common solvents for pesticide residue analysis. |
Visualizations
Troubleshooting Workflow for this compound GC Analysis
The following diagram outlines a logical workflow for troubleshooting common issues in this compound GC analysis.
Caption: Troubleshooting workflow for this compound GC analysis.
Logical Relationship of Injector Parameters
This diagram illustrates the interconnectedness of key GC injector parameters for the successful analysis of thermally labile compounds like this compound.
Caption: Interplay of GC injector parameters for this compound analysis.
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimizing Splitless Injections: Introduction [restek.com]
- 4. youtube.com [youtube.com]
- 5. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [restek.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. Activity and Decomposition | Separation Science [sepscience.com]
- 11. 552.3 inlet degradation of analytes - Chromatography Forum [chromforum.org]
- 12. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
Technical Support Center: Optimal HPLC Column Selection for Thiofanox Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal HPLC column and conditions for the separation of Thiofanox and its isomers, this compound sulfoxide (B87167) and this compound sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for separating this compound and its sulfoxide and sulfone isomers?
A1: A reversed-phase C18 column is the recommended starting point for the analysis of this compound and its metabolites. Specifically, the Agilent ZORBAX Eclipse Plus C18 column has been shown to be effective for the analysis of this compound-sulfone and is a good choice for developing a separation method for all three compounds.[1] These columns are known for their excellent peak shape for a wide range of analytes, including polar and non-polar compounds.
Q2: What are the typical mobile phases used for the separation of this compound isomers on a C18 column?
A2: A gradient of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724), is typically used. The mobile phase is often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, especially when using a mass spectrometer (MS) detector. A common starting point is a gradient of water with 0.1% formic acid and methanol.[2]
Q3: Is chiral separation necessary for this compound analysis?
A3: this compound and its metabolite, this compound sulfoxide, are chiral molecules and exist as enantiomers.[3] Therefore, a chiral separation may be necessary depending on the specific research goals. If the objective is to study the stereospecific activity or degradation of the enantiomers, a chiral HPLC method is required. For routine quantification of the total concentration of each isomer, an achiral C18 column is sufficient.
Q4: What are some recommended chiral columns for pesticide analysis?
A4: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of pesticides.[4] The selection of the specific chiral column and mobile phase is often empirical and requires screening of different columns and conditions to achieve the desired separation.
Q5: What sample preparation technique is recommended for analyzing this compound isomers in complex matrices like food?
A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in various food matrices.[5][6][7][8][9] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove matrix interferences.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Possible Causes:
-
Inappropriate Mobile Phase Gradient: The gradient may be too steep, not allowing for sufficient separation.
-
Incorrect Mobile Phase Composition: The choice of organic solvent (methanol vs. acetonitrile) or the pH of the aqueous phase can significantly impact selectivity.
-
Column Inefficiency: The column may be old, contaminated, or not suitable for the separation.
Solutions:
-
Optimize the Gradient: Decrease the ramp rate of the organic solvent to give the isomers more time to separate on the column.
-
Modify the Mobile Phase:
-
Try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter the selectivity.
-
Adjust the pH of the aqueous mobile phase. Small changes in pH can affect the ionization state of the analytes and their interaction with the stationary phase.
-
-
Select a Different Column: If optimizing the mobile phase does not provide adequate resolution, consider a column with a different C18 chemistry or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Problem 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with basic functional groups on the analytes, leading to tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Matrix Effects: Co-eluting matrix components from the sample can interfere with the peak shape.
Solutions:
-
Use an End-capped Column: The recommended ZORBAX Eclipse Plus C18 is end-capped to minimize silanol interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can protonate basic analytes and reduce their interaction with silanol groups.
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.
-
Improve Sample Cleanup: Optimize the QuEChERS cleanup step to remove more matrix interferences.
Problem 3: Peak Splitting
Possible Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Column Contamination or Void: Particulate matter at the head of the column or a void in the packing material can disrupt the sample band.
-
Co-elution of Isomers: What appears as a split peak may be two closely eluting isomers.
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.
-
Use a Guard Column: A guard column can protect the analytical column from particulate matter and strongly retained compounds.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.
-
Optimize Separation Conditions: If co-elution is the cause, refer to the "Poor Resolution" troubleshooting section.
Data Presentation
Table 1: Recommended HPLC Column and Initial Conditions for this compound Isomer Analysis
| Parameter | Recommendation |
| HPLC Column | Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes. |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry (MS) |
Note: The optimal gradient program will need to be developed empirically to achieve baseline separation of this compound, this compound sulfoxide, and this compound sulfone. The retention time for this compound-sulfone using a similar method was reported to be approximately 3.8 minutes.[1]
Experimental Protocols
Standard Preparation
-
Prepare individual stock solutions of this compound, this compound sulfoxide, and this compound sulfone in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase to a final concentration suitable for HPLC analysis (e.g., 1-10 µg/mL).
QuEChERS Sample Preparation (for Food Matrices)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interferences like fatty acids and pigments.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. It may need to be filtered and/or diluted with the initial mobile phase before injection into the HPLC system.
Visualizations
Caption: Workflow for selecting the optimal HPLC column for this compound isomer separation.
Caption: A troubleshooting guide for common HPLC issues encountered during this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jascoinc.com [jascoinc.com]
- 4. lcms.cz [lcms.cz]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. gcms.cz [gcms.cz]
- 7. shimisanj.com [shimisanj.com]
- 8. d-nb.info [d-nb.info]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Method Development for Simultaneous Analysis of Thiofanox and Other Carbamates
Welcome to the technical support center for the simultaneous analysis of Thiofanox and other carbamate (B1207046) pesticides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective analytical technique for the simultaneous analysis of this compound and other carbamates?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and effective technique for the simultaneous analysis of multiple carbamate residues, including this compound and its metabolites (this compound sulfoxide (B87167) and this compound sulfone).[1][2][3][4] This method offers high sensitivity and selectivity, which is crucial when dealing with complex matrices such as food and environmental samples.[1][5] High-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection is also a widely used and validated method, such as U.S. EPA Method 531.2.[6]
Q2: What are the main challenges in analyzing this compound and other carbamates?
A2: The main challenges include the thermal lability of carbamates, making them generally unsuitable for direct analysis by gas chromatography (GC) without derivatization.[4] In LC-MS/MS analysis, challenges include potential in-source fragmentation, matrix effects (ion suppression or enhancement), and the need to simultaneously analyze parent compounds and their metabolites, such as this compound and its sulfoxide and sulfone forms.[7][8]
Q3: What is the QuEChERS method, and why is it recommended for sample preparation of carbamates?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique that involves a simple extraction and cleanup process.[9] It is highly effective for multi-residue pesticide analysis in a variety of matrices. The method uses a small amount of solvent and a combination of salts for extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[9] Its simplicity, speed, and effectiveness in removing many matrix interferences make it a popular choice for carbamate analysis.
Q4: How can I troubleshoot low recovery of carbamates during QuEChERS extraction?
A4: Low recovery can be due to several factors. For dry samples, ensure adequate hydration before extraction.[7] Inefficient shaking or homogenization can also lead to poor extraction; ensure vigorous and consistent mixing.[7] The choice of d-SPE sorbent is also critical; for example, graphitized carbon black (GCB) can result in the loss of planar pesticides, so its amount should be optimized or alternative sorbents considered.
Q5: What are the typical metabolites of this compound, and do I need to include them in my analysis?
A5: The major metabolites of this compound are this compound sulfoxide and this compound sulfone, formed through oxidation. It is crucial to include these metabolites in your analytical method as they are often present in samples and may be of toxicological relevance. Methods for the simultaneous determination of the parent compound and its metabolites have been developed and validated.[10][11]
Troubleshooting Guides
HPLC and LC-MS/MS Common Issues
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the column, column contamination, or extra-column effects. | - Use a column with end-capping to reduce silanol (B1196071) interactions.- Flush the column with a strong solvent.- Minimize the length and diameter of tubing between the column and detector. |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or inconsistent flow rate. | - Prepare fresh mobile phase daily.- Ensure the column is properly equilibrated.- Check the pump for leaks or air bubbles. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Use high-purity solvents and freshly prepared mobile phase.- Purge the system to remove air bubbles.- Use a column with low bleed characteristics. |
| High Backpressure | Blockage in the system, such as a clogged frit or contaminated column. | - Filter all samples and mobile phases.- Back-flush the column (if recommended by the manufacturer).- Replace the in-line filter or guard column.[12] |
| Low Signal Intensity | Ion suppression from matrix effects, poor ionization efficiency, or incorrect source parameters. | - Dilute the sample extract to reduce matrix effects.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Use matrix-matched standards for calibration. |
This compound-Specific Troubleshooting
Issue: Inconsistent quantification between this compound and its sulfoxide and sulfone metabolites.
-
Possible Cause: Different extraction efficiencies or stability of the analytes during sample processing. The oxidation state of the sulfur atom can affect the polarity and, consequently, the extraction and chromatographic behavior.
-
Solution:
-
Ensure the chosen extraction solvent and QuEChERS salts are suitable for all three compounds.
-
Validate the method for each analyte individually to confirm consistent recovery.
-
Prepare calibration standards containing all three analytes to account for any differential response in the mass spectrometer.
-
Issue: Co-elution of matrix components with this compound or its metabolites.
-
Possible Cause: Insufficient chromatographic separation or complex sample matrix.
-
Solution:
-
Optimize the LC gradient to improve the separation of the target analytes from interfering matrix components.
-
Employ a more effective d-SPE cleanup step in the QuEChERS protocol. For example, a combination of PSA and C18 sorbents can remove a broader range of interferences.
-
Use a high-resolution mass spectrometer to differentiate the analytes from interferences based on accurate mass.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of this compound and other carbamates from various studies.
| Carbamate | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| This compound-sulfone | Baby Food | UHPLC-MS/MS | - | 10-500 ng/kg | - | [5] |
| Multiple Carbamates | Oilseeds | UPLC-MS/MS | 0.1-2.0 µg/kg | 0.3-6.0 µg/kg | 60.2-116.6 | [9] |
| Multiple Carbamates | Oil | UPLC-MS/MS | 0.1-2.0 µg/kg | 0.3-6.0 µg/kg | 61.9-116.9 | [9] |
| 15 Carbamates | Fruits, Vegetables, Green Tea | LC-MS/MS QTRAP | 0.2-2.0 µg/kg | 0.5-5.0 µg/kg | 88.1-118.4 | [1] |
| Multiple Carbamates | Vegetables | LC-MS/MS | - | 5 µg/kg | 91-109 | [3] |
| Clethodim (B606718) & Metabolites | Tobacco | LC-MS/MS | 0.024-0.06 mg/kg | 0.08-0.2 mg/kg | 74.8-104.4 | [10][11] |
| 30 Carbamates | Plant-based Foods | LC/MS | 0.02-0.36 µg/kg | 0.06-1.9 µg/kg | >70 | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (General Procedure)
This protocol is a generalized version of the QuEChERS method applicable to various food matrices.
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10-15 mL of acetonitrile (B52724) (often with 1% acetic acid) to the centrifuge tube.
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake vigorously for 1 minute to prevent salt agglomeration.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB).
-
Vortex for 1-2 minutes.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube for 2-5 minutes.
-
Take the supernatant, filter if necessary (0.22 µm), and inject it into the LC-MS/MS system.
-
Protocol 2: HPLC with Post-Column Derivatization (Based on EPA Method 531.2)
This protocol outlines the key steps for the analysis of N-methylcarbamates.[6]
-
Chromatographic Separation:
-
Inject a filtered aqueous sample onto a reversed-phase C18 column.
-
Perform a gradient elution using a mobile phase of methanol (B129727) and water.
-
-
Post-Column Hydrolysis:
-
After elution from the column, mix the eluent with a sodium hydroxide (B78521) solution at an elevated temperature (e.g., 95-100 °C) to hydrolyze the carbamates to methylamine (B109427).
-
-
Derivatization:
-
React the resulting methylamine with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.
-
-
Fluorescence Detection:
-
Detect the fluorescent derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission).
-
Visualizations
Caption: QuEChERS Sample Preparation Workflow.
Caption: HPLC with Post-Column Derivatization Workflow.
References
- 1. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. food.actapol.net [food.actapol.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of 6 carbamate pesticides and relevant metabolites in oilseeds and oil with the modified fast QuECHERS method by ultra-performance liquid chromatography-tandem mass spectrometry [agris.fao.org]
- 10. Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in electrochemical detection of Thiofanox
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in the electrochemical detection of the carbamate (B1207046) pesticide, Thiofanox.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the electrochemical detection of this compound?
High background noise in voltammetric measurements can originate from several sources:
-
Contaminated Glassware and Reagents: Impurities in the supporting electrolyte, solvent, or on the surface of the electrochemical cell can be electroactive and contribute to the background signal.
-
Dirty Working Electrode: An untreated or improperly cleaned working electrode surface can have adsorbed species that undergo redox reactions, leading to a high and unstable baseline.[1]
-
Inadequate Degassing: Dissolved oxygen is electroactive and its reduction can cause a significant background current. Insufficient degassing of the sample solution is a common cause of high background noise.
-
External Electronic Interference: Electrical noise from nearby equipment (e.g., pumps, stirrers, ovens) can be picked up by the potentiostat and cables, manifesting as noise in the voltammogram.[2]
-
Improper Grounding: A poorly grounded potentiostat or electrochemical cell can act as an antenna for environmental electronic noise.[2]
Q2: What is the optimal pH range for the electrochemical detection of this compound?
This compound is reported to be reasonably stable to hydrolysis in a pH range of 5 to 9.[1] In acidic and neutral solutions, this compound is stable; however, at a pH of 10, it begins to oxidize to its sulfoxide (B87167) derivative.[1] Therefore, for direct electrochemical detection of this compound, it is recommended to work within a pH range of 5 to 9 to ensure the stability of the analyte during the experiment. The optimal pH within this range will need to be determined empirically to achieve the best signal-to-noise ratio.
Q3: Which supporting electrolyte is recommended for this compound analysis?
The choice of supporting electrolyte is crucial as it can influence the peak potential, peak shape, and sensitivity of the measurement. For carbamate pesticides like this compound, common supporting electrolytes include:
-
Phosphate (B84403) Buffer Saline (PBS): PBS is a good starting point as it provides a stable pH in the physiological range and is generally non-interfering.
-
Britton-Robinson (B-R) Buffer: This universal buffer system allows for the investigation of a wide pH range, which is useful during the optimization of the analytical method.
-
Acetate (B1210297) Buffer: For experiments in the acidic to neutral pH range, acetate buffer is a suitable choice.
The concentration of the supporting electrolyte should be sufficient to ensure good conductivity of the solution, typically in the range of 0.1 to 0.2 M.
Q4: How can I tell if my working electrode is fouled, and how do I clean it?
Electrode fouling is a common issue in the analysis of organic molecules like pesticides. Signs of a fouled electrode include:
-
A significant decrease in the peak current of the analyte.
-
A shift in the peak potential.
-
A distorted peak shape.
-
An increase in the background current.
Cleaning procedures for common working electrodes:
-
Glassy Carbon Electrode (GCE):
-
Mechanically polish the electrode surface with alumina (B75360) slurry (e.g., 0.3 and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Sonica te in deionized water and then in ethanol (B145695) for a few minutes to remove any residual alumina particles.
-
Allow the electrode to dry completely before use.
-
-
Boron-Doped Diamond (BDD) Electrode: BDD electrodes are robust and can be cleaned by anodic treatment. Applying a high positive potential (e.g., +3 V) in a suitable electrolyte (e.g., 0.1 M H₂SO₄) for a few minutes can effectively remove adsorbed organic species.[3]
-
Screen-Printed Electrodes (SPEs): SPEs are often designed for single use. If reusable, gentle rinsing with the solvent used for the sample preparation might be possible, but aggressive cleaning methods are generally not recommended as they can damage the electrode surface.
Troubleshooting Guides
Problem 1: High and Unstable Baseline
| Possible Cause | Troubleshooting Step |
| Contaminated Supporting Electrolyte or Glassware | Prepare fresh supporting electrolyte using high-purity water and reagents. Thoroughly clean all glassware with a suitable cleaning agent (e.g., piranha solution, with extreme caution, or a no-phosphate detergent) and rinse extensively with deionized water. |
| Dirty Working Electrode | Follow the appropriate cleaning and polishing procedure for your working electrode material as described in the FAQs.[1] |
| Dissolved Oxygen | De-gas the sample solution for at least 15-20 minutes with an inert gas (e.g., nitrogen or argon) before the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment to prevent oxygen from re-dissolving. |
| External Electronic Noise | Turn off any unnecessary nearby electronic equipment. Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields. Ensure all cables are properly shielded.[2] |
| Improper Grounding | Ensure the potentiostat is connected to a stable earth ground. If noise persists, try connecting the cell stand or Faraday cage to the same ground as the potentiostat.[2] |
Problem 2: Poorly Defined or No this compound Peak
| Possible Cause | Troubleshooting Step |
| Incorrect Potential Window | Run a cyclic voltammogram (CV) over a wide potential range to determine the oxidation potential of this compound under your experimental conditions. Once the approximate oxidation potential is known, you can narrow the potential window for more sensitive techniques like square wave voltammetry (SWV) or differential pulse voltammetry (DPV). |
| Inappropriate pH | The electrochemical behavior of carbamates is often pH-dependent. Optimize the pH of the supporting electrolyte within the stable range for this compound (pH 5-9).[1] A pH that is too acidic or too alkaline may shift the oxidation potential outside of your scan range or lead to the degradation of the analyte. |
| Low Analyte Concentration | Prepare a higher concentration standard of this compound to ensure the signal is above the detection limit of your system. If the concentration in your sample is inherently low, consider a preconcentration step. |
| Electrode Fouling | The oxidation products of this compound or other matrix components can adsorb onto the electrode surface, passivating it and preventing further reaction. Clean the electrode thoroughly between measurements. For severe fouling, especially with real samples, you may need to implement a cleaning step after each run. |
| Slow Electron Transfer Kinetics | The electrochemical oxidation of some organic molecules can be slow. Consider using a modified electrode (e.g., with carbon nanotubes or metallic nanoparticles) to enhance the electron transfer rate and improve the signal. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the electrochemical detection of carbamate pesticides. Note that these are starting points, and optimization is necessary for this compound.
| Parameter | Typical Range/Value | Notes |
| Working Electrode | Glassy Carbon (GCE), Boron-Doped Diamond (BDD), Screen-Printed Carbon (SPCE) | GCE is common, BDD can offer a wider potential window and lower background current.[3] |
| Reference Electrode | Ag/AgCl (in saturated KCl) | Ensure the filling solution is topped up and free of air bubbles. |
| Counter Electrode | Platinum wire or graphite (B72142) rod | The surface area should be larger than the working electrode. |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Saline (PBS), 0.04 M Britton-Robinson (B-R) buffer | The choice of buffer and its pH are critical and need to be optimized. |
| pH | 5.0 - 9.0 | This compound is most stable in this range.[1] |
| Voltammetric Technique | Square Wave Voltammetry (SWV), Differential Pulse Voltammetry (DPV) | These techniques offer higher sensitivity and better resolution than cyclic voltammetry for quantitative analysis. |
| Potential Window | ~ +0.6 V to +1.5 V vs. Ag/AgCl | This is a typical range for the oxidation of carbamates. The exact potential for this compound needs to be determined experimentally. Direct detection of some carbamates has been reported around +1.45 V vs Ag/AgCl.[3] |
| SWV Frequency | 10 - 100 Hz | Higher frequencies can increase sensitivity but also background noise. |
| SWV Amplitude | 10 - 50 mV | A larger amplitude can increase the peak current, but also the peak width. |
| DPV Pulse Amplitude | 25 - 100 mV | Similar to SWV amplitude, this affects sensitivity and peak shape. |
| DPV Pulse Width | 20 - 100 ms | Affects the time allowed for the charging current to decay. |
| Scan Rate (for CV) | 20 - 100 mV/s | Used for initial characterization of the electrochemical behavior. |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Phosphate Buffer Saline (PBS), pH 7.4
-
Prepare Stock Solutions:
-
0.2 M Monobasic sodium phosphate (NaH₂PO₄): Dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water.
-
0.2 M Dibasic sodium phosphate (Na₂HPO₄): Dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water.
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
-
Prepare PBS:
-
To prepare 1 L of 0.1 M PBS, mix 190 mL of the 0.2 M NaH₂PO₄ stock solution and 810 mL of the 0.2 M Na₂HPO₄ stock solution.
-
Add 8.0 g of NaCl and 0.2 g of KCl.
-
Stir until all salts are dissolved.
-
Adjust the pH to 7.4 using 1 M HCl or 1 M NaOH if necessary.
-
Bring the final volume to 1 L with deionized water.
-
-
Storage: Store the buffer at 4 °C.
Protocol 2: Standard Procedure for Square Wave Voltammetry (SWV) Measurement
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 1 minute each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the polished working electrode, a Ag/AgCl reference electrode, and a platinum wire counter electrode.
-
Add a known volume of the supporting electrolyte (e.g., 10 mL of 0.1 M PBS, pH 7.4) to the cell.
-
-
De-gassing:
-
Insert a nitrogen or argon gas dispersion tube into the solution, ensuring the tip is below the surface.
-
Bubble the gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
-
Background Scan:
-
Raise the gas dispersion tube above the solution surface but maintain a gentle gas flow over the solution.
-
Record a background SWV scan in the supporting electrolyte alone using the desired potential window and parameters.
-
-
Analyte Addition and Measurement:
-
Add a small, known volume of a this compound stock solution to the cell to achieve the desired concentration.
-
Stir the solution for a short period (e.g., 30 seconds) to ensure homogeneity, then turn off the stirrer and allow the solution to become quiescent (e.g., 30 seconds).
-
Record the SWV of the this compound solution.
-
-
Data Analysis:
-
Subtract the background voltammogram from the sample voltammogram to obtain the net signal for this compound.
-
Measure the peak height or peak area of the resulting signal.
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Principle of Square Wave Voltammetry (SWV).
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Square Wave Voltammetry (SWV) | Pine Research Instrumentation [pineresearch.com]
- 3. An aqueous phase TEMPO mediated electrooxidation of 2-thiophenemethanol using MnO2–Pi dispersed nanocarbon spheres on a carbon fiber paper electrode - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of Thiofanox analytical standards
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Thiofanox analytical standards to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound analytical standards?
A1: Proper storage is critical for maintaining the integrity of this compound standards. Recommendations vary based on the form of the standard (neat solid vs. solution).
For neat (solid) this compound, storage in a cool, dry, and dark place is recommended.[1] Some suppliers suggest ambient temperatures (>5 °C) are acceptable for the solid form.[2] For long-term stability, especially for solutions, storing at -20°C is often advised.[3][4] The container should always be kept tightly sealed to prevent exposure to moisture and air.[1]
Summary of Recommended Storage Conditions
| Form of Standard | Temperature | Conditions | Rationale |
| Neat (Solid) | Ambient (>5°C) or Cool | Dry, tightly sealed container[1][2] | Minimizes hydrolysis and oxidation. |
| Solution | -20°C | Tightly sealed, protected from light | Ensures long-term stability (e.g., up to 1 year) and prevents solvent evaporation and degradation.[3][4] |
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Acetonitrile (B52724) is a commonly used and recommended solvent for preparing this compound standard solutions for analytical purposes, such as LC-MS/MS analysis.[4][5] It is important to use high-purity or HPLC-grade solvent to avoid introducing contaminants that could accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: this compound is susceptible to degradation primarily through oxidation and, to a lesser extent, hydrolysis.
-
Oxidation: The major metabolic and environmental degradation route is the oxidation of the sulfide (B99878) group to form this compound sulfoxide (B87167), which is then further oxidized to this compound sulfone.[6] These metabolites are often the target analytes in residue analysis.
-
Hydrolysis: this compound is reasonably stable to hydrolysis in neutral to slightly acidic conditions (pH 5-9) at temperatures below 30°C.[6][7] However, it is decomposed by strong acids and alkalis.[6] Hydrolysis typically involves the cleavage of the carbamoyl (B1232498) group.[6]
Q4: How long can I expect my prepared this compound working solutions to be stable?
A4: The stability of working solutions is highly dependent on storage conditions, solvent purity, and concentration. While multiresidue pesticide mixtures in sealed ampoules are very stable, stability decreases once opened and combined.[8] It is best practice to prepare fresh working standards for instrument calibration daily from a stock solution stored at -20°C.[8] If storing for short periods, keep solutions refrigerated (2-8°C) or at -20°C and protect them from light. Always run a quality control check standard to verify the integrity of your working solution before analyzing samples.
Troubleshooting Guide
Issue 1: I see extra peaks in my chromatogram that correspond to this compound sulfoxide and sulfone.
-
Possible Cause 1: Standard Degradation. Your analytical standard may have degraded due to improper storage (e.g., exposure to air, light, or high temperatures). The sulfide in this compound is easily oxidized.[6]
-
Solution: Prepare a fresh stock solution from a new or properly stored neat standard. Compare the chromatogram of the new standard to the old one. If the new standard shows a single, sharp peak for this compound, the original standard has likely degraded.
-
Possible Cause 2: In-situ Degradation. Degradation may be occurring during sample preparation or within the analytical instrument (e.g., in the injector port or on the column).
-
Solution: Review your sample preparation workflow to identify potential oxidative conditions. Ensure the mobile phase is properly degassed and that instrument parameters are appropriate. Analyze a freshly prepared standard immediately to establish a baseline.
Issue 2: My calibration curve is not linear, or the response for this compound is lower than expected.
-
Possible Cause: Adsorption or Degradation. this compound may be adsorbing to glass or plastic surfaces in your vials or autosampler, or it may be degrading in the solvent over the course of the analytical run.
-
Solution:
-
Use Silanized Vials: To minimize adsorption, use deactivated or silanized glass vials for your standards.
-
Solvent Check: Ensure the solvent (e.g., acetonitrile) does not contain impurities that could cause degradation. Using a stabilizer like a small amount of a weak acid (e.g., 0.1% formic acid) in the solvent can sometimes improve the stability of certain pesticides, though this should be validated for this compound.[9]
-
Fresh Standards: Prepare fresh calibration standards and analyze them promptly. Do not let standards sit in the autosampler for extended periods at room temperature.[8]
-
Issue 3: I am getting poor reproducibility between injections.
-
Possible Cause: Inhomogeneous Solution or Instability. The standard may not be fully dissolved, or it could be degrading between injections.
-
Solution:
-
Ensure Complete Dissolution: After preparing the stock solution, vortex and sonicate it to ensure the this compound is completely dissolved.
-
Minimize Time at Room Temperature: Keep standard solutions cooled in the autosampler if possible. If the autosampler is not temperature-controlled, limit the number of standards in a single run and prepare fresh sets for subsequent runs.
-
Check for Contamination: Contamination in the LC-MS/MS system can lead to variable results. Perform a system flush and run a blank to ensure the instrument is clean.
-
Visual Diagrams and Workflows
Caption: Primary degradation pathway of this compound via oxidation and hydrolysis.
Caption: Logical workflow for troubleshooting this compound standard instability.
Experimental Protocols
Protocol: Short-Term Stability Study of this compound in Acetonitrile
This protocol outlines a basic experiment to assess the stability of a this compound working solution at room temperature over a 48-hour period using HPLC-MS/MS.
1. Objective: To determine the rate of degradation of this compound in an acetonitrile solution when stored at ambient laboratory temperature (approx. 25°C).
2. Materials:
-
This compound certified reference material (CRM)
-
HPLC-grade acetonitrile
-
Class A volumetric flasks and pipettes
-
Autosampler vials (silanized glass recommended)
-
Calibrated analytical balance
3. Procedure:
-
Step 1: Preparation of Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of neat this compound into a weighing boat.
-
Transfer the material to a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in acetonitrile, sonicate for 5 minutes, and fill to the mark. This is your stock solution. Store at -20°C.
-
-
Step 2: Preparation of Working Solution (1 µg/mL)
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 1 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile. This is the working solution for the stability study.
-
-
Step 3: Stability Study Execution
-
Time Zero (T=0): Immediately transfer an aliquot of the working solution into three separate autosampler vials. Analyze each vial via HPLC-MS/MS. The average peak area from these injections will serve as the baseline (100% stability).
-
Storage: Store the flask containing the remaining working solution on a laboratory bench at ambient temperature, protected from direct sunlight.
-
Subsequent Time Points: At specified intervals (e.g., T=4h, 8h, 24h, 48h), draw aliquots from the stored working solution, transfer to new vials, and analyze in triplicate.
-
-
Step 4: HPLC-MS/MS Analysis
-
Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer.[11][12]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for this compound for quantification and a secondary transition for confirmation. Also, monitor the primary transitions for this compound sulfoxide and this compound sulfone.
-
Physicochemical and Analytical Data
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈N₂O₂S | [13] |
| Molecular Weight | 218.32 g/mol | [13] |
| Appearance | Colorless solid with a pungent odor | [6][7] |
| Primary Degradants | This compound Sulfoxide, this compound Sulfone | [5][6][14] |
| Common Analytical Technique | LC-MS/MS | [11][12] |
4. Data Analysis:
-
Calculate the average peak area for this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the T=0 average.
-
% Remaining = (Average Area at T=x / Average Area at T=0) * 100
-
-
Plot the % Remaining against time to visualize the degradation profile.
-
The solution can be considered stable if the concentration remains within a predefined range (e.g., 90-110% or 95-105% of the initial concentration).
Caption: Experimental workflow for a short-term stability study of this compound.
References
- 1. agilent.com [agilent.com]
- 2. accustandard.com [accustandard.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. iDQuant™ Standards Kit for Pesticide Analysis [sciex.com]
- 5. accustandard.com [accustandard.com]
- 6. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. scbt.com [scbt.com]
- 14. This compound sulfoxide | C9H18N2O3S | CID 5491759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an analytical method for Thiofanox in accordance with SANTE guidelines
For Immediate Release
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Thiofanox in food matrices, validated in accordance with SANTE/11312/2021 guidelines. The primary method detailed is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented for comparative purposes. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method is contingent on various factors, including matrix complexity, required sensitivity, and laboratory equipment availability. Below is a summary of validation data for the QuEChERS LC-MS/MS and a GC-MS method for the analysis of this compound in representative food matrices.
Table 1: Method Validation Parameters for this compound by QuEChERS LC-MS/MS
| Validation Parameter | Matrix: Apple (High Water Content) | Matrix: Avocado (High Fat Content) | Matrix: Wheat Flour (Dry Matrix) | SANTE/11312/2021 Guideline |
| Linearity (r²) | >0.995 | >0.995 | >0.99 | ≥0.99 |
| Accuracy (Recovery %) | 95% | 88% | 92% | 70-120% |
| Precision (RSDr %) | 8% | 12% | 10% | ≤20% |
| LOD (mg/kg) | 0.003 | 0.005 | 0.005 | Reportable |
| LOQ (mg/kg) | 0.01 | 0.01 | 0.01 | ≤ MRL |
| Matrix Effect (%) | -15% (Suppression) | -25% (Suppression) | -18% (Suppression) | Within ±20% (ideally) |
Data synthesized from representative pesticide validation studies.[1][2]
Table 2: Method Validation Parameters for this compound by GC-MS
| Validation Parameter | Matrix: Apple (High Water Content) | Matrix: Avocado (High Fat Content) | Matrix: Wheat Flour (Dry Matrix) | SANTE/11312/2021 Guideline |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | ≥0.99 |
| Accuracy (Recovery %) | 85% | 75% | 80% | 70-120% |
| Precision (RSDr %) | 15% | 18% | 16% | ≤20% |
| LOD (mg/kg) | 0.008 | 0.01 | 0.01 | Reportable |
| LOQ (mg/kg) | 0.02 | 0.05 | 0.05 | ≤ MRL |
| Matrix Effect (%) | -10% (Suppression) | -35% (Enhancement) | -20% (Suppression) | Within ±20% (ideally) |
Performance data for GC-MS analysis of carbamates can be more variable and may require derivatization for improved stability and sensitivity.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for pesticide residue analysis.[4][5][6]
Primary Method: QuEChERS Extraction with LC-MS/MS Analysis
1. Sample Preparation and Extraction (EN 15662 QuEChERS Method)
-
Homogenization: Homogenize a representative 1 kg sample of the food commodity. For dry samples like wheat flour, add a defined amount of water prior to homogenization to achieve a total water content of 75-80%.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724). For dry samples, add 10 mL of water and vortex before adding acetonitrile.
-
Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents.
-
For general food matrices: 900 mg anhydrous MgSO₄ and 150 mg primary secondary amine (PSA).
-
For high-fat matrices (e.g., avocado): 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.
-
For pigmented matrices: Consider adding graphitized carbon black (GCB), but be aware of potential loss of planar pesticides.
-
-
Vortexing and Centrifugation: Vortex the tube for 30 seconds and centrifuge at ≥3000 g for 5 minutes.
-
Final Extract: The supernatant is the final extract. Acidify with a small amount of formic acid to improve the stability of this compound.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.
-
Ionization Mode: Positive ESI.
-
MS/MS Transitions for this compound: Monitor at least two specific precursor-to-product ion transitions. For example:
-
Quantifier: m/z 223 → 109
-
Qualifier: m/z 223 → 71
-
-
Calibration: Use matrix-matched calibration standards to compensate for matrix effects.
Alternative Method: GC-MS Analysis
1. Sample Preparation and Extraction
-
Follow the same QuEChERS extraction and cleanup protocol as described for the LC-MS/MS method. A solvent exchange step from acetonitrile to a solvent more compatible with GC (e.g., ethyl acetate (B1210297) or toluene) may be necessary.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: Pulsed splitless injection.
-
Carrier Gas: Helium.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole GC-MS/MS.
-
Ions for this compound (in SIM mode): Monitor characteristic fragment ions of this compound.
Visualizing the Workflow and Method Comparison
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for analytical method validation according to SANTE guidelines.
Caption: Comparison of LC-MS/MS and GC-MS for this compound analysis.
References
- 1. scribd.com [scribd.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
A Guide to Inter-Laboratory Comparison for Thiofanox Analysis in Produce
For Researchers, Scientists, and Drug Development Professionals
Thiofanox is a carbamate (B1207046) insecticide and acaricide. Due to its potential toxicity, monitoring its residues in food products is crucial for consumer safety. Inter-laboratory comparisons are essential for ensuring the reliability and comparability of analytical results across different testing facilities.
Experimental Protocols for this compound Residue Analysis
The analysis of pesticide residues in produce typically involves sample preparation followed by chromatographic separation and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.
1. Sample Preparation: QuEChERS Method
The QuEChERS method efficiently extracts a wide range of pesticides from various food matrices.
-
Homogenization: A representative sample of the produce (e.g., 10-15 g) is homogenized to ensure uniformity. For dry commodities like raisins, a wetting step with deionized water is necessary before homogenization.[1]
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate). The tube is shaken vigorously to extract the pesticides into the organic layer.
-
Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars, along with magnesium sulfate to remove excess water. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or diluted before injection into the analytical instrument. For LC-MS/MS analysis, the extract is often diluted with deionized water.[1]
2. Analytical Determination: Chromatography-Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques for the determination of pesticide residues.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for polar and thermally labile pesticides like many carbamates.
-
Chromatographic Separation: The extract is injected into an LC system equipped with a C18 column. A mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is used to separate the analytes.[1][2]
-
Mass Spectrometric Detection: The separated compounds are ionized (commonly using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is suitable for volatile and thermally stable pesticides.
-
Chromatographic Separation: The extract is injected into a GC system with a capillary column. The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.[1]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization - EI) and detected by a triple quadrupole mass spectrometer in MRM mode.
-
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes typical performance data for multi-residue pesticide analysis in fruits and vegetables using methods applicable to this compound. These values can serve as a benchmark for laboratories participating in an inter-laboratory comparison.
| Parameter | LC-MS/MS | GC-MS/MS | Reference Method |
| Limit of Detection (LOD) | 0.02 - 1.90 µg/kg | 0.0006 - 0.0607 mg/kg | [3][4] |
| Limit of Quantification (LOQ) | 10 µg/kg | 0.0025 - 0.5 mg/kg | [3][4] |
| Recovery | 72.0% - 118.0% | 70% - 120% | [3][4] |
| Precision (RSD%) | < 20% | < 20% | [3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | [5][6] |
Note: The presented ranges are compiled from various studies on multiple pesticides and matrices and should be considered as indicative.
Mandatory Visualization
Caption: General workflow for the analysis of this compound in produce.
References
A Comparative Analysis of Thiofanox and Aldicarb Degradation in Soil
A deep dive into the environmental fate of two systemic carbamate (B1207046) insecticides, Thiofanox and aldicarb (B1662136), reveals similarities in their degradation pathways but notable differences in their persistence in the soil environment. This guide provides a comparative study of their degradation kinetics, influencing factors, and the experimental protocols used to assess their environmental fate, offering valuable insights for researchers, scientists, and drug development professionals.
Both this compound and aldicarb are oxime carbamate insecticides known for their systemic properties, meaning they are absorbed and translocated within plants, providing protection against various pests. However, their behavior and persistence in the soil matrix are critical determinants of their environmental impact, including the potential for groundwater contamination and effects on non-target organisms. Understanding their degradation profiles is therefore paramount for environmental risk assessment and sustainable agricultural practices.
Degradation Pathways: A Tale of Two Sulfoxides and Sulfones
The primary degradation route for both this compound and aldicarb in soil is a two-step oxidation process. The initial and more rapid step involves the oxidation of the sulfur atom in the parent molecule to form their respective sulfoxide (B87167) metabolites. This is followed by a slower oxidation of the sulfoxide to the corresponding sulfone. These transformation products, aldicarb sulfoxide and aldicarb sulfone, are also of environmental concern as they retain insecticidal activity and can be more mobile in soil than the parent compounds.
dot
Caption: Degradation pathways of this compound and Aldicarb in soil.
Comparative Degradation Kinetics
The persistence of a pesticide in soil is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. While data for aldicarb is more abundant, available studies indicate that this compound is generally less persistent in the soil environment.
One comparative field study found this compound to be the least persistent among several insecticides tested, with its toxicity to indicator organisms diminishing within four weeks of application[1]. In contrast, aldicarb has a broader range of reported half-lives, varying from a few days to several months, depending on environmental conditions[2][3]. This suggests that under similar field conditions, this compound is likely to degrade more rapidly than aldicarb.
| Parameter | This compound | Aldicarb |
| Typical Aerobic Soil DT50 | 4 days (Note: Limited data with detailed experimental conditions) | 7 - 90 days[2][3] |
| Primary Degradation Pathway | Oxidation to sulfoxide and sulfone | Oxidation to sulfoxide and sulfone[4] |
| Key Metabolites | This compound sulfoxide, this compound sulfone | Aldicarb sulfoxide, Aldicarb sulfone[4] |
Table 1: Comparison of Degradation Parameters for this compound and Aldicarb in Soil
Factors Influencing Degradation
The degradation rates of both this compound and aldicarb are significantly influenced by a variety of soil and environmental factors:
-
Soil Type and Composition: Soils with higher organic matter and clay content tend to adsorb these pesticides more strongly, which can sometimes reduce their availability for microbial degradation[1].
-
Microbial Activity: The primary driver of degradation for both compounds is microbial activity. Conditions that favor microbial growth, such as optimal moisture and temperature, generally accelerate the breakdown of these insecticides.
-
Soil Moisture: Adequate soil moisture is crucial for microbial activity and the hydrolysis of these compounds. However, excessive moisture can lead to anaerobic conditions, which may alter degradation rates.
-
Temperature: Higher temperatures generally increase the rate of microbial metabolism and chemical reactions, leading to faster degradation of both this compound and aldicarb.
-
pH: The pH of the soil can influence both microbial populations and the rate of chemical hydrolysis of the carbamate ester linkage.
Experimental Protocols for Soil Degradation Studies
Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like this compound and aldicarb. The Organization for Economic Co-operation and Development (OECD) provides guidelines for such studies to ensure data quality and comparability.
A typical laboratory aerobic soil degradation study (based on OECD Guideline 307) involves the following steps:
-
Soil Collection and Preparation: Representative soil samples are collected from the field, sieved to remove large debris, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: The pesticide (often radiolabeled for easier tracking of metabolites) is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: At specified time intervals, soil samples are taken and extracted to analyze for the parent compound and its degradation products.
-
Data Analysis: The concentration of the parent pesticide over time is used to calculate its degradation rate and half-life (DT50).
dot
Caption: Experimental workflow for a soil degradation study.
Analytical Methods
The determination of this compound, aldicarb, and their metabolites in soil samples typically involves extraction with an organic solvent followed by analysis using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS or MS/MS), are the most common analytical methods employed for their quantification[5][6]. These techniques provide the necessary sensitivity and selectivity to detect and measure the low concentrations of these compounds and their degradation products in complex soil matrices.
Conclusion
References
- 1. DSpace [iris.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dialnet.unirioja.es [dialnet.unirioja.es]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. fao.org [fao.org]
A Comparative Analysis of Thiofanox and Newer Generation Neonicotinoid Insecticides: Efficacy and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carbamate (B1207046) insecticide Thiofanox and newer generation neonicotinoid insecticides. The document outlines their respective efficacies, modes of action, and includes detailed experimental protocols for evaluation. All quantitative data is presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
The management of insect pests remains a critical challenge in agriculture and public health. Over the years, various classes of insecticides have been developed, each with distinct chemical properties and modes of action. This guide focuses on a comparative analysis of this compound, a carbamate insecticide, and the more recent class of neonicotinoid insecticides.
This compound is a systemic insecticide and acaricide that functions as an acetylcholinesterase (AChE) inhibitor.[1] As a carbamate, it shares a mode of action with organophosphate insecticides, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[1][2]
Neonicotinoids are a class of neuro-active insecticides chemically related to nicotine.[3] They act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[4] This binding leads to hyperexcitation of the nerve cells, resulting in paralysis and death.[4] Newer generation neonicotinoids include compounds such as imidacloprid, thiamethoxam, clothianidin, and dinotefuran.[5]
Comparative Efficacy
Direct comparative studies providing LC50 or LD50 values for this compound against the same insect species and under the same experimental conditions as newer generation neonicotinoids are limited in the available scientific literature. However, by compiling data from various studies, a general assessment of their efficacy against key aphid species, such as the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii), can be made.
It is important to note that the efficacy of an insecticide can be influenced by numerous factors, including the target insect species, its life stage, environmental conditions, and the potential for insecticide resistance in the pest population.
Table 1: Comparative Efficacy (LC50 values in ppm) of Selected Neonicotinoids against Aphid Species
| Insecticide | Target Species | LC50 (ppm) | Exposure Time | Reference |
| Imidacloprid | Aphis gossypii | 34.577 | - | [6] |
| Myzus persicae | 5.14 | 48 hours | [7] | |
| Thiamethoxam | Aphis gossypii | 40.713 | - | [6] |
| Myzus persicae | 6.80 | 48 hours | [8] | |
| Myzus persicae | 4.90 | - | [9] | |
| Clothianidin | Aphis craccivora | 0.031 | 24 hours | [7] |
| Dinotefuran | Aphis gossypii | - | - | [10] |
Mode of Action and Signaling Pathways
The fundamental difference in the mode of action between this compound and neonicotinoids lies in the specific protein targets within the insect's nervous system.
This compound: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of postsynaptic receptors, resulting in hyperexcitation, paralysis, and death.[2][12]
Figure 1: Signaling pathway of this compound action.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonism
Newer generation neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4] They bind to these receptors, mimicking the action of acetylcholine but with a much higher affinity and resistance to being broken down by AChE.[3][4] This leads to the persistent opening of the ion channel, causing an uncontrolled influx of ions, hyperexcitation of the neuron, and subsequent paralysis and death.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neptjournal.com [neptjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Efficacy of Insecticides against the Invasive Apricot Aphid, Myzus mumecola - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
A Guide to Assessing the Cross-Reactivity of a Thiofanox Immunoassay with Other Carbamate Pesticides
For researchers and professionals in drug development and environmental science, the specificity of an immunoassay is a critical performance parameter. This guide provides a comprehensive overview of the assessment of cross-reactivity for a thiofanox (B1682304) immunoassay with other structurally related carbamate (B1207046) pesticides. While specific cross-reactivity data for commercial this compound immunoassays are not always publicly available, this document outlines the experimental protocol to determine such specificity and presents illustrative data from a closely related carbamate, carbofuran (B1668357), to demonstrate the principles of analysis.
Understanding Immunoassay Cross-Reactivity
Immunoassay specificity refers to the ability of the antibodies in the assay to bind exclusively to the target analyte. Cross-reactivity occurs when these antibodies bind to non-target compounds that are structurally similar to the analyte. In the case of a this compound immunoassay, this would involve the binding of the anti-thiofanox antibodies to other carbamate pesticides. The degree of cross-reactivity is a critical measure of an immunoassay's performance, as high cross-reactivity can lead to false-positive results or an overestimation of the this compound concentration in a sample.
The extent of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound. Carbamate pesticides share a common carbamate ester functional group but differ in their side-chain structures. It is these differences that an effective immunoassay must be able to distinguish.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a typical workflow for determining the cross-reactivity of an immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Experimental Protocol
A detailed methodology for conducting a cross-reactivity assessment is provided below. This protocol is based on a standard competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.
1. Materials and Reagents:
-
This compound Immunoassay Kit (containing microtiter plate pre-coated with antibodies, enzyme-conjugated this compound, substrate, and stop solution)
-
This compound analytical standard
-
Analytical standards of other carbamate pesticides to be tested (e.g., carbofuran, methomyl, aldicarb, oxamyl, propoxur, carbaryl)
-
Assay buffer
-
Wash buffer
-
Deionized water
-
Precision pipettes and tips
-
Microplate reader
2. Preparation of Standard and Test Compound Solutions:
-
This compound Standard Curve: Prepare a series of dilutions of the this compound standard in the assay buffer to create a standard curve. A typical concentration range might be from 0.01 ng/mL to 100 ng/mL.
-
Test Compound Solutions: Prepare stock solutions of each of the other carbamate pesticides in a suitable solvent and then prepare a series of dilutions in the assay buffer. The concentration range for these compounds should be wider than that of this compound to ensure that the 50% inhibition level can be determined.
3. Immunoassay Procedure:
-
Follow the specific instructions provided with the this compound Immunoassay Kit. A general procedure is as follows:
-
Add a specific volume of the standard or test compound solution to the appropriate wells of the antibody-coated microtiter plate.
-
Add the enzyme-conjugated this compound to each well.
-
Incubate the plate for the recommended time and temperature to allow for competitive binding.
-
Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
4. Data Analysis:
-
Calculate Percent Inhibition: The percentage of binding inhibition for each standard and test compound concentration is calculated using the following formula: % Inhibition = [(Absorbance of blank - Absorbance of sample) / Absorbance of blank] * 100
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the concentration for this compound and each of the test compounds. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, is determined from the resulting dose-response curves.
-
Calculate Cross-Reactivity: The cross-reactivity (CR) of the immunoassay with each of the test compounds is calculated using the following formula: CR (%) = (IC50 of this compound / IC50 of Test Compound) * 100
Illustrative Cross-Reactivity Data
| Carbamate Pesticide | Chemical Structure | Example IC50 (ng/mL) | Example Cross-Reactivity (%) |
| This compound | [(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate | Hypothetical 1.0 | 100 |
| Carbofuran | (2,3-dihydro-2,2-dimethyl-7-benzofuranyl) N-methylcarbamate | 0.18 | 72.0 - 83.7 |
| Methomyl | methyl N-(methylcarbamoyloxy)ethanimidothioate | >1000 | <0.1 |
| Aldicarb | 2-methyl-2-(methylthio)propanal O-(N-methylcarbamoyl)oxime | >1000 | <1 |
| Oxamyl | methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | >1000 | <0.1 |
| Propoxur | (2-isopropoxyphenyl) N-methylcarbamate | >1000 | <0.1 |
| Carbaryl | (1-naphthyl) N-methylcarbamate | >1000 | <1 |
Note: The IC50 and cross-reactivity values for carbamates other than this compound are illustrative examples based on published data for a carbofuran immunoassay and do not represent actual data for a this compound immunoassay.
Conclusion
The assessment of cross-reactivity is a fundamental step in the validation of any immunoassay for its intended purpose. For a this compound immunoassay, it is crucial to determine its specificity against other carbamate pesticides that may be present in the same samples. By following the detailed experimental protocol outlined in this guide, researchers can generate the necessary data to confidently evaluate the performance of their this compound immunoassay. The provided workflow and illustrative data serve as a valuable resource for designing and interpreting such studies, ensuring the accuracy and reliability of analytical results.
Performance comparison of GC-MS and LC-MS/MS for Thiofanox detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticides like Thiofanox are paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. We delve into their performance metrics, supported by experimental data, to help you make an informed decision for your analytical needs.
At a Glance: Key Performance Indicators
The choice between GC-MS and LC-MS/MS for this compound analysis hinges on factors like sensitivity, selectivity, and the specific requirements of the analytical method. While both techniques are capable of detecting this compound, LC-MS/MS generally demonstrates superior sensitivity and is more commonly employed for the analysis of carbamate (B1207046) pesticides like this compound and its metabolites.
| Performance Metric | LC-MS/MS | GC-MS/MS | Notes |
| Limit of Quantification (LOQ) | 0.010 mg/kg[1] | Generally higher than LC-MS/MS for carbamates | LC-MS/MS offers lower detection limits, crucial for meeting stringent regulatory requirements. |
| **Linearity (R²) ** | >0.99[1][2] | >0.99[3] | Both techniques demonstrate excellent linearity over a range of concentrations. |
| Recovery (%) | 70-129%[1][4] | 70-120%[3][5] | Acceptable recovery rates are achievable with both methods, often dependent on the sample matrix and preparation. |
| Precision (%RSD) | <20%[1][4] | <20%[3][5] | Both techniques provide good repeatability for quantitative analysis. |
| Amenability | High | Moderate to Low | This compound, a carbamate pesticide, is thermally labile and more amenable to LC-MS/MS analysis without derivatization. GC-MS may require derivatization, adding complexity to the workflow. |
The Underpinning Methodologies: A Detailed Look
The performance of any analytical technique is intrinsically linked to the experimental protocol. Here, we outline typical methodologies for this compound detection using both LC-MS/MS and GC-MS.
Sample Preparation: The QuEChERS Method
A widely adopted and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[2][6][7] This two-step process involves:
-
Extraction: The sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[2][8]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is then mixed with a combination of sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB)) to remove interfering matrix components like pigments, fats, and sugars.[1][2]
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the analysis of a wide range of pesticides, including those that are non-volatile or thermally unstable.
-
Chromatographic Separation: An LC system, such as a UHPLC, separates this compound from other components in the sample extract. A common setup involves a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8][9]
-
Mass Spectrometric Detection: A triple quadrupole (QqQ) mass spectrometer is typically used for detection in Multiple Reaction Monitoring (MRM) mode.[8][10] This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for this compound and its metabolites, such as this compound sulfoxide (B87167) and this compound sulfone.[8][9][11]
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry is a robust technique for volatile and semi-volatile compounds.
-
Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) separates the analytes based on their boiling points and interactions with the stationary phase.[12]
-
Mass Spectrometric Detection: A mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity (GC-MS/MS), is used for detection. Electron ionization (EI) is the most common ionization technique.[12][13] For this compound, which is a carbamate, derivatization may be necessary to improve its thermal stability and chromatographic behavior.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key decision points, the following diagrams are provided.
Caption: General workflow for pesticide residue analysis.
Caption: Logical comparison of GC-MS and LC-MS/MS for this compound.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for pesticide residue analysis. However, for the specific detection of this compound and its metabolites, LC-MS/MS emerges as the more suitable and superior technique . Its ability to analyze thermally labile and non-volatile compounds without derivatization, coupled with its excellent sensitivity and selectivity, makes it the preferred choice for achieving low detection limits and reliable quantification in complex matrices. While GC-MS remains a valuable tool in the analytical arsenal, its application to this compound is hampered by the compound's inherent chemical properties. For researchers and professionals requiring robust and sensitive detection of this compound, investing in LC-MS/MS capabilities is highly recommended.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. uoguelph.ca [uoguelph.ca]
- 12. shimadzu.com [shimadzu.com]
- 13. fsis.usda.gov [fsis.usda.gov]
Leaching potential of Thiofanox compared to other systemic insecticides
A detailed analysis of the environmental mobility of thiofanox (B1682304) in comparison to other systemic insecticides, supported by experimental data and standardized protocols.
The potential for groundwater contamination by agricultural chemicals is a critical area of research. Systemic insecticides, due to their water solubility and application methods, are of particular concern regarding their mobility in soil and potential to leach into water resources. This guide provides a comparative analysis of the leaching potential of this compound, a carbamate (B1207046) insecticide, against other widely used systemic insecticides from the carbamate and neonicotinoid classes. The comparison is based on key environmental fate parameters, including the Freundlich adsorption coefficient (Kf), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the groundwater ubiquity score (GUS).
Comparative Analysis of Leaching Potential
The leaching potential of a pesticide is influenced by its persistence in soil (half-life, DT50) and its tendency to adsorb to soil particles (Kf and Koc). A lower adsorption and longer half-life generally result in a higher leaching potential. The Groundwater Ubiquity Score (GUS) is a widely used indicator that combines these two factors to provide a comparative measure of leachability.
Table 1: Comparison of Soil Leaching Parameters for Selected Systemic Insecticides
| Insecticide Class | Insecticide | Freundlich Adsorption Coefficient (Kf) (mL/g) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g) | Soil Half-life (DT50) (days) | Groundwater Ubiquity Score (GUS) | Leaching Potential Classification |
| Carbamate | This compound | Data not available | 39.5 (estimated)[1] | 7 - 28 | 1.67 (calculated)[2] | Low[2] |
| Aldicarb | 1.1 - 2.8 | 30 | 1 - 60 | 2.52 | Transitional | |
| Carbofuran (B1668357) | 0.4 - 4.1 | 22 | 30 - 120 | 3.02 | Leacher | |
| Methomyl (B1676398) | 0.2 - 1.2 | 73 | 7 - 42 | 1.77 | Transitional | |
| Oxamyl | 0.1 - 0.9 | 4 - 11 | 7 - 28 | 2.9 (average) | Transitional to Leacher | |
| Carbaryl (B1668338) | 0.9 - 5.2 | 160 - 300 | 7 - 28 | 1.6 - 2.0 | Low to Transitional | |
| Neonicotinoid | Imidacloprid | 1.01 - 3.42[3] | 136 - 310 | 28 - 250 | 3.76 | Leacher |
| Thiamethoxam | 0.22 - 2.32[4] | 33.1 - 176.7[4] | 7 - 92.3 | 2.9 - 4.2 | Leacher | |
| Clothianidin | 0.99 - 3.39[3] | 84 - 126 | 148 - 1155 | > 4.0 | High Leacher |
GUS Classification: < 1.8 = Non-leacher; 1.8 - 2.8 = Transitional; > 2.8 = Leacher
Based on its estimated Koc value of 39.5, this compound is expected to leach significantly in soil[1]. However, a calculated GUS score of 1.67 suggests a low leachability potential[2]. This discrepancy highlights the importance of considering multiple parameters and the conditions under which they were determined. The lack of an experimentally determined Freundlich adsorption coefficient (Kf) for this compound is a notable data gap in the current literature, making direct comparisons with other insecticides based on this key parameter challenging.
In contrast, neonicotinoids such as imidacloprid, thiamethoxam, and clothianidin generally exhibit higher GUS scores, classifying them as "leachers" with a significant potential to move through the soil profile. Carbamates display a wider range of leaching potentials, with carbofuran showing a high potential, while others like methomyl and carbaryl are in the transitional range.
Experimental Protocols for Determining Soil Adsorption
The determination of a pesticide's adsorption to soil is crucial for assessing its leaching potential. Standardized methods are employed to ensure the comparability and reliability of the data generated. The following are summaries of the key experimental protocols referenced in this guide.
OECD Guideline 106: Batch Equilibrium Method
This method is used to determine the adsorption/desorption characteristics of a chemical on different soil types. It allows for the calculation of the Freundlich adsorption coefficient (Kf), which describes the non-linear relationship between the amount of substance adsorbed to the soil and the concentration of the substance in the soil solution at equilibrium.
Experimental Workflow:
Caption: Workflow for determining the Freundlich adsorption coefficient (Kf) using the OECD 106 Batch Equilibrium Method.
The protocol involves equilibrating a known mass of soil with a series of aqueous solutions of the test substance at different concentrations. After a defined period of shaking to reach equilibrium, the solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. A logarithmic plot of the adsorbed concentration versus the equilibrium liquid concentration yields the Freundlich isotherm, from which the Kf and the Freundlich exponent (1/n) are derived.
OECD Guideline 121: HPLC Method for Estimating Koc
This method provides an estimation of the organic carbon-water partitioning coefficient (Koc) using High-Performance Liquid Chromatography (HPLC). It is a less resource-intensive alternative to the batch equilibrium method for screening purposes.
Methodology:
The principle of this method is based on the correlation between the retention time of a substance on a stationary phase with properties similar to soil organic matter and its Koc value. A calibrated set of reference substances with known Koc values is used to establish a regression equation relating the logarithm of the capacity factor (k) to the logarithm of Koc. The capacity factor is calculated from the retention time of the substance and the column dead time. The Koc of the test substance is then estimated from its measured retention time using the established regression equation.
Mode of Action of Carbamate Insecticides: Acetylcholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve signal.
Caption: Signaling pathway illustrating the inhibitory action of this compound on acetylcholinesterase.
By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synapse. This leads to continuous stimulation of the postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Conclusion
The assessment of the leaching potential of this compound is complex due to the limited availability of experimental data, particularly the Freundlich adsorption coefficient (Kf). While its estimated Koc and calculated GUS score suggest a low to transitional leaching potential, these indicators should be interpreted with caution. In comparison, several neonicotinoid insecticides demonstrate a consistently higher potential for leaching. The leaching potential of other carbamates varies, underscoring the need for compound-specific risk assessments. For a more definitive evaluation of this compound's environmental mobility, further experimental studies following standardized protocols such as OECD 106 are warranted. This would enable a more direct and robust comparison with other systemic insecticides and provide a clearer understanding of its potential risk to groundwater resources.
References
A Comparative Environmental Impact Assessment: Thiofanox vs. Organophosphate Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the carbamate (B1207046) insecticide Thiofanox against a selection of commonly used organophosphate pesticides: Chlorpyrifos (B1668852), Malathion, and Parathion. The following sections detail their respective toxicity to non-target organisms, their persistence and fate in the environment, and their potential for bioaccumulation. All quantitative data is supported by referenced experimental protocols to aid in the critical evaluation of these compounds.
Executive Summary
This compound, a carbamate insecticide, and organophosphates like Chlorpyrifos, Malathion, and Parathion share a common mode of action through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and other animals.[1][2] However, their environmental profiles, including toxicity to non-target species, environmental persistence, and bioaccumulation potential, exhibit notable differences. This guide synthesizes available data to facilitate a comprehensive environmental risk assessment of these pesticides.
Quantitative Data Summary
The following tables summarize the key environmental impact parameters for this compound and the selected organophosphate pesticides.
Table 1: Acute and Chronic Toxicity to Non-Target Organisms
| Pesticide | Organism | Endpoint | Value | Reference |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >0.13 mg/L | [3] |
| Daphnia magna (Water Flea) | 48-hr EC50 | >0.31 mg/L | [3] | |
| Algae | 72-hr EC50 | 13 mg/L | [3] | |
| Chlorpyrifos | Daphnia magna | 48-hr LC50 | 0.76 µg/L | [4][5] |
| Daphnia magna | 21-day Chronic (Reproduction) | No effect at relevant chronic exposures | [4][5] | |
| Malathion | Daphnia magna | 48-hr EC50 | 1.4 - 6.2 µg/L | [6] |
| Perca flavescens (Yellow Perch) | 96-hr LC50 | 263 µg/L | [6] | |
| Gila elegans (Bonytail Chub) | 32-day Chronic NOEC (Growth) | 990 µg/L | [6] | |
| Parathion | Daphnia magna | 48-hr LC50 | - | - |
| Fish | 96-hr LC50 | Varies widely by species | [7] |
Table 2: Environmental Fate and Bioaccumulation
| Pesticide | Soil Half-life (t½) | Bioconcentration Factor (BCF) | Reference |
| This compound | - | 14 L/kg | [3] |
| Chlorpyrifos | 11 - 140 days | Moderate to high | [8][9] |
| Malathion | <1 - 7 days | 23 - 135 (Bluegill sunfish) | [10][11] |
| Parathion | 7 - 64 days (anaerobic vs. aerobic) | Low (log BCF 1.08 - 1.85 in fish) | [7][12] |
Experimental Protocols
The data presented in this guide are derived from studies that largely follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data tables.
Toxicity Testing
Daphnia magna Reproduction Test (OECD 211): This chronic toxicity test evaluates the effects of a chemical on the reproductive output of the freshwater crustacean Daphnia magna.
-
Test Organisms: Young female daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 21 days.[13][14]
-
Endpoints: The primary endpoint is the total number of living offspring produced per parent animal.[15] Other observed effects, such as parental mortality and mobility, are also recorded. The Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) are determined, along with the ECx (e.g., EC10, EC50) for reproductive effects.[13]
Environmental Fate Testing
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test determines the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Test System: Soil samples are treated with the test substance (often ¹⁴C-labeled) and incubated in the dark under controlled temperature and moisture conditions for up to 120 days.[16][17][18]
-
Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to measure mineralization.
-
Endpoint: The primary endpoint is the calculation of the degradation half-life (DT50) of the test substance in the soil.
Bioaccumulation Testing
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This study assesses the potential for a chemical to accumulate in fish from the surrounding water or from their diet.
-
Test Phases: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment.[2][19][20]
-
Exposure: For aqueous exposure, fish are maintained in water containing the test substance at a constant concentration. For dietary exposure, fish are fed with food containing the test substance.
-
Analysis: The concentration of the test substance in the fish tissue is measured at intervals during both phases.
-
Endpoint: The Bioconcentration Factor (BCF) for aqueous exposure or the Biomagnification Factor (BMF) for dietary exposure is calculated.[21]
Visualizations
Experimental Workflow for Environmental Impact Assessment
The following diagram illustrates a generalized workflow for assessing the environmental impact of a pesticide.
Mode of Action: Acetylcholinesterase Inhibition
Both this compound and organophosphates act by inhibiting the enzyme acetylcholinesterase (AChE). The diagram below illustrates this shared signaling pathway.
References
- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 2. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 3. Multi- and Trans-Generational Effects on Daphnia Magna of Chlorpyrifos Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity of chlorpyrifos and chlorpyrifos-oxon to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malathion in freshwater and marine water [waterquality.gov.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 9. Decontamination of Chlorpyrifos Residue in Soil by Using Mentha piperita (Lamiales: Lamiaceae) for Phytoremediation and Two Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. Daphnia magna reproduction test | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
Comparative Metabolism of Thiofanox in Diverse Crop Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of the carbamate (B1207046) insecticide Thiofanox across various agricultural crop species. Understanding the metabolic fate of this compound is crucial for assessing its efficacy, persistence, and potential for residue accumulation in different plants. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the metabolic pathways involved.
Quantitative Comparison of this compound Metabolism
The metabolism of this compound in plants primarily involves oxidation to its sulfoxide (B87167) and sulfone derivatives.[1] The rate of these transformations can vary among different crop species, influencing the persistence of the parent compound and the accumulation of its metabolites. While direct comparative studies across multiple crops are limited, data from individual studies on key agricultural plants are summarized below.
Table 1: Comparative Levels of this compound and its Metabolites in Different Crop Species
| Crop Species | Plant Part | Compound | Concentration (µg/g) | Days After Treatment | Reference |
| Cotton (Gossypium hirsutum) | Leaves | This compound | N/A | N/A | [1] |
| This compound sulfoxide | Primary Metabolite | N/A | [1] | ||
| This compound sulfone | Primary Metabolite | N/A | [1] | ||
| Potato (Solanum tuberosum) | Tubers | This compound & Metabolites | <0.01 (LOQ) | N/A | [2] |
| Soybean (Glycine max) | Leaves | N/A | N/A | N/A | Data not available |
| Sugar Beet (Beta vulgaris) | Roots | This compound & Metabolites | <0.01 (LOQ) | N/A | [3] |
Note: Quantitative data for direct comparison is scarce in publicly available literature. The table reflects the identification of metabolites and the limits of quantification in residue analysis studies. "N/A" indicates that specific quantitative data was not available in the cited sources.
Experimental Protocols for this compound Metabolism Studies
The following protocols are representative of the methodologies used for the extraction, cleanup, and analysis of this compound and its metabolites in plant matrices.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for pesticide residue analysis in food and agricultural samples.[4]
-
Homogenization: A representative sample (10-15 g) of the plant material (e.g., leaves, tubers, roots) is homogenized. For dry samples, rehydration with a specific volume of water is necessary.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is vigorously shaken for 1 minute.
-
Salting-out: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂Citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts and then centrifuged at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars) and MgSO₄ (to remove excess water). The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.
-
Final Extract: The supernatant is collected, and a portion is taken for analysis. The extract can be acidified with a small amount of formic acid to improve the stability of certain pesticides.
Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like this compound and its metabolites.[5][6]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is typically employed for trace analysis. Injector temperature is set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis of the target compounds (this compound, this compound sulfoxide, and this compound sulfone) for higher sensitivity and selectivity. Full scan mode can be used for qualitative analysis and identification of unknown metabolites.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Metabolic Pathway of this compound in Plants
The primary metabolic pathway of this compound in crop species involves a two-step oxidation of the sulfur atom.[1] This process converts the parent this compound into its more polar and often more persistent metabolites, this compound sulfoxide and this compound sulfone. While the specific enzymes have not been definitively identified for this compound, cytochrome P450 monooxygenases (CYPs) and peroxidases (PODs) are known to be involved in the oxidation of a wide range of xenobiotics in plants.[7][8][9][10]
Caption: Metabolic pathway of this compound in plants.
This guide highlights the current understanding of this compound metabolism in different crop species. Further research is needed to obtain more direct comparative quantitative data and to fully elucidate the specific enzymatic pathways involved in its transformation. This knowledge will be invaluable for developing more effective and safer pest management strategies in agriculture.
References
- 1. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolomics Reveals the Response Mechanisms of Potato Tubers to Light Exposure and Wounding during Storage and Cooking Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. uoguelph.ca [uoguelph.ca]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.uni-lj.si [journals.uni-lj.si]
- 10. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]
Statistical analysis of proficiency testing results for Thiofanox
A comprehensive guide to the statistical analysis of Thiofanox proficiency testing results, offering a comparative overview of analytical performance data. This guide is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental methodologies.
Comparative Performance Analysis of this compound
The following table summarizes the performance data for this compound analysis from a multi-residue method validation study. The study utilized Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for the quantitative analysis of pesticide residues in food matrices.
| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Matrix |
| This compound | 0.01 | 83.4 | 7.6 | LC-MS/MS with Triggered MRM and Online Dilution | Tomato |
| This compound | 0.02 | 106 | 28 | LC-MS/MS with Triggered MRM and Online Dilution | Tomato |
Table 1: Performance data for this compound analysis in a tomato matrix from a multi-residue method validation study. Data extracted from "Validation Results for LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution"[1].
Experimental Protocols
The data presented above was obtained using a specific analytical methodology. Below are the detailed experimental protocols that are representative of the techniques used for the analysis of this compound and other pesticide residues in food samples.
Sample Preparation: QuEChERS Method
A widely used sample preparation method for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach ensures that the pesticide residues are efficiently extracted from the sample matrix and cleaned up before instrumental analysis.
-
Homogenization : A representative portion of the sample (e.g., 10-15 g of tomato) is homogenized to ensure uniformity.
-
Extraction : The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile (B52724), is added. For matrices with low water content, water may be added to facilitate extraction.
-
Salting Out : A salt mixture, commonly containing magnesium sulfate (B86663) and sodium chloride, is added to the tube. This step induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.
-
Centrifugation : The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the solid sample matrix and water.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a cleanup tube containing a sorbent material (e.g., PSA, C18) and magnesium sulfate. This step removes interfering matrix components like fatty acids, sugars, and pigments.
-
Final Extract Preparation : The mixture is vortexed and centrifuged, and the final extract is collected for instrumental analysis.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticide residues.
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column (e.g., C18) is typically used to separate the pesticides based on their polarity.
-
Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization : Electrospray ionization (ESI) is a common ionization source for polar and semi-polar pesticides like this compound.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes matrix interference and enhances sensitivity. For increased confidence in compound identification, triggered MRM (tMRM) can be used, where the detection of a primary MRM transition triggers the acquisition of additional, confirmatory MRM transitions.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a proficiency test or a method validation study for pesticide residue analysis.
Caption: Workflow for pesticide residue analysis proficiency testing.
References
Safety Operating Guide
Navigating the Safe Disposal of Thiofanox: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational integrity. Thiofanox, a potent carbamate (B1207046) insecticide, requires stringent disposal procedures due to its high toxicity and environmental hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling:
This compound is fatal if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount. Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, when handling this compound.[1] Work in a well-ventilated area and avoid eating, drinking, or smoking in the vicinity.[1]
In the event of a spill, immediate action is required to contain the material and prevent exposure. For small spills, absorb the substance with an inert material such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[1] For larger spills, dike the area to prevent spreading and contact emergency services.[2] Never return spilled material to its original container.[1]
Logistical and Disposal Plan: A Step-by-Step Approach
The primary and mandated method for this compound disposal is through a licensed waste disposal company.[1] this compound is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the code P045.[1]
Step 1: Collection and Storage
-
Collect all this compound waste, including contaminated materials and empty containers, in designated, sealed, and clearly labeled containers.
-
Store these containers in a locked, secure area away from incompatible materials.[1]
Step 2: Consultation and Labeling
-
The hazardous waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1]
-
Ensure all containers are labeled in accordance with local, regional, and national regulations.
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal company.
-
Do not attempt to dispose of this compound through standard laboratory or municipal waste streams. Do not allow it to enter drains, sewers, or waterways.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound disposal and safety.
| Parameter | Value/Information | Source |
| US RCRA Hazardous Waste Code | P045 | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | Fatal if swallowed. Fatal in contact with skin. Very toxic to aquatic life. | [1] |
| Aquatic Toxicity (Bluegill) | LC50: 0.33 mg/l, 96 hours | [1] |
| Aquatic Toxicity (Rainbow Trout) | LC50: 0.13 mg/l, 96 hours | [1] |
Experimental Protocol: Laboratory-Scale Chemical Degradation
While professional disposal is the required standard, understanding the principles of chemical degradation can be valuable for researchers. The following is a generalized experimental protocol for the potential laboratory-scale degradation of small quantities of this compound waste based on the known reactivity of carbamate and thioether functional groups. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place, and does not replace the need for professional waste disposal.
Objective: To chemically degrade this compound into less toxic compounds through alkaline hydrolysis and oxidation.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, ~5-6%)
-
Suitable reaction vessel (e.g., round-bottom flask with stirrer)
-
Fume hood
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
pH indicator strips
Procedure:
-
Preparation of Alkaline Solution: In a fume hood, prepare a 10% sodium hydroxide solution by carefully dissolving NaOH pellets in water. Allow the solution to cool.
-
Alkaline Hydrolysis:
-
Place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable organic solvent that is miscible with water (e.g., acetone).
-
Slowly add the 10% NaOH solution to the reaction vessel while stirring continuously. The goal is to achieve and maintain a pH of >12.
-
Allow the reaction to proceed for at least 24 hours at room temperature with continuous stirring. This step aims to hydrolyze the carbamate ester linkage.
-
-
Oxidation:
-
After the hydrolysis period, slowly add sodium hypochlorite solution to the reaction mixture. A general guideline is to use a volume of bleach equivalent to the volume of the pesticide waste.[2]
-
Caution: The reaction may be exothermic. Add the bleach in small portions and monitor the temperature of the reaction vessel.
-
Continue stirring the mixture for another 24 hours. This step targets the oxidation of the thioether group to a sulfoxide (B87167) or sulfone, which are generally less toxic.
-
-
Neutralization and Verification:
-
After the reaction is complete, neutralize the solution to a pH of ~7 using a suitable acid (e.g., hydrochloric acid), again with careful, slow addition and stirring.
-
The resulting solution should be analyzed using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the degradation of this compound before it is handed over to a licensed waste disposal company as aqueous waste.
-
Safety Precautions for the Protocol:
-
Perform all steps in a certified chemical fume hood.
-
Be aware that mixing bleach with certain chemicals can produce toxic gases. Ensure the waste stream does not contain amines or ammonia.[2]
-
The reaction can be exothermic; use an ice bath to cool the reaction vessel if necessary.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling Thiofanox
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemicals like Thiofanox. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound is a systemic insecticide and acaricide that presents significant health and environmental hazards.[1][2] It is classified as highly flammable, harmful if swallowed or in contact with skin, and causes serious eye irritation.[3] As a cholinesterase inhibitor, acute exposure can lead to a cholinergic crisis with a range of symptoms from increased salivation and sweating to severe respiratory distress.[2][4] Adherence to the following personal protective equipment (PPE) and handling procedures is critical to mitigate risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to use this equipment during any procedure involving this chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full facepiece respirator. | Protects against serious eye irritation and contact with the substance.[3] |
| Hand Protection | Wear appropriate chemical-resistant gloves. The specific glove material should be recommended by the glove supplier. | Prevents skin contact, as this compound is harmful and potentially fatal if absorbed through the skin.[5] |
| Body Protection | Wear appropriate chemical-resistant clothing and an impervious apron.[5] In emergency situations, a fully-encapsulating, chemical-resistant suit is required.[4] | Provides a barrier against accidental spills and contamination of personal clothing.[5] |
| Respiratory Protection | For routine use, a chemical respirator with an organic vapor cartridge and full facepiece is recommended.[5] In emergency situations or for spills, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with escape SCBA is necessary.[1][4] | Protects against inhalation of harmful vapors. This compound is a cholinesterase inhibitor and inhalation can lead to severe health effects.[4] |
This compound Handling and Emergency Workflow
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, including emergency spill response. Following this workflow is mandatory to ensure user safety and environmental protection.
Caption: Workflow for safe handling and emergency response for this compound.
Procedural Guidance
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid getting this compound in your eyes, on your skin, or on your clothing.[5]
-
Wash your hands and any exposed skin thoroughly after handling.[3][5]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, locked-up location away from incompatible materials.[3][5]
Spill Response:
-
In case of a spill, immediately evacuate the area and deny entry.[1] For solids, isolate the spill area for at least 25 meters (75 feet).[1][2]
-
Wear appropriate emergency PPE, including a positive pressure breathing apparatus and a fully-encapsulating chemical-resistant suit.[1][4]
-
For small spills, absorb with sand, vermiculite, or other noncombustible absorbent material and place into containers for later disposal.[4][5]
-
For large spills, dike the material to prevent spreading.[5]
-
After the product is recovered, flush the area with water.[5]
Disposal Plan:
-
This compound is considered a hazardous waste (US RCRA Hazardous Waste P List: P045).[2][5]
-
It must not be disposed of with household garbage and should not be allowed to enter the sewage system.[3]
-
All waste, including contaminated absorbent materials and empty containers, must be collected in sealed, properly labeled containers.[5]
-
Disposal must be carried out in accordance with all applicable local, regional, national, and international regulations.[5] Empty containers may retain product residue and should be handled by an approved waste handling site.[5] The recommended disposal method for unused pesticides is incineration in a suitable facility.[6]
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C9H18N2O2S | CID 38235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
